molecular formula C26H36N6O2.2HCl B1191916 MRT 67307 dihydrochloride

MRT 67307 dihydrochloride

Cat. No.: B1191916
M. Wt: 537.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salt inducible kinase (SIK) inhibitor (IC50 values are 67, 250 and 430 nM for SIK2, SIK1 and SIK3 respectively). Also inhibits TBK1, MARK1-4, IKKε and NUAK1 (IC50 values are 19, 27-52, 160 and 230 nM respectively). Has no effect on IKKα or IKKβ. Induces IL-10 secretion and inhibits TNF-α and IL-6 secretion in bacterial LPS-stimulated macrophages. Also enhances IL-1-induced activation of NFκB-dependent gene transcription in mouse embryonic fibroblast (MEF) cells. Inhibits autophagy.

Properties

Molecular Formula

C26H36N6O2.2HCl

Molecular Weight

537.52

Synonyms

N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Unveiling the Autophagy Blockade: A Technical Guide to MRT67307 Dihydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Master Initiator of Autophagy

In the intricate world of cellular homeostasis, autophagy stands as a critical recycling and quality control process. Its precise regulation is paramount, with dysregulation implicated in a spectrum of human diseases, including cancer and neurodegenerative disorders. At the heart of the autophagy initiation machinery lies the ULK1 (Unc-51 like autophagy activating kinase 1) and its close homologue ULK2. These serine/threonine kinases act as a crucial node, integrating upstream signals, most notably from the master metabolic regulator mTORC1, to orchestrate the formation of the autophagosome.[1][2][3] MRT67307 dihydrochloride has emerged as a potent and valuable chemical probe for dissecting this fundamental biological process. This technical guide provides an in-depth exploration of the mechanism of action of MRT67307, offering insights for researchers, scientists, and drug development professionals seeking to modulate and understand the intricacies of autophagy.

MRT67307 is a small molecule inhibitor that potently targets the kinase activity of both ULK1 and ULK2.[1][4] By doing so, it effectively blocks the initial steps of autophagy, making it an indispensable tool for studying the physiological and pathological roles of this pathway. This guide will delve into the molecular interactions of MRT67307, its impact on the ULK1 signaling cascade, and provide validated experimental protocols for its application in research settings.

Core Mechanism of Action: Competitive Inhibition of ULK1/2 Kinase Activity

MRT67307 functions as an ATP-competitive inhibitor of ULK1 and ULK2. This means it binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of kinase activity is the lynchpin of its autophagy-blocking effects. The potent dual inhibition of both ULK1 and ULK2 is a key feature of MRT67307, as these two kinases share a high degree of similarity in their kinase domains and exhibit functional redundancy.[1]

The ULK1 Signaling Hub: A Nexus of Regulation

Under nutrient-rich conditions, the mTORC1 complex directly phosphorylates ULK1 (on Ser757) and ATG13, a key component of the ULK1 complex, leading to the suppression of ULK1 kinase activity and the inhibition of autophagy.[5][6] Conversely, under starvation or when mTORC1 is inhibited, ULK1 is dephosphorylated and activated. Activated ULK1 then phosphorylates multiple downstream targets, including ATG13, FIP200, and Beclin-1, to initiate the formation of the phagophore, the precursor to the autophagosome.[2][5]

MRT67307's intervention at the level of ULK1/2 kinase activity effectively decouples it from the upstream regulatory signals of mTORC1, imposing a direct and robust blockade on the initiation of autophagy.

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ulk1_complex ULK1 Complex (Autophagy Initiation) cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Sensing) ULK1 ULK1 / ULK2 mTORC1->ULK1 Inhibits AMPK AMPK (Energy Sensing) AMPK->ULK1 Activates ATG13 ATG13 ULK1->ATG13 forms complex FIP200 FIP200 ULK1->FIP200 forms complex ATG101 ATG101 ULK1->ATG101 forms complex Autophagy_Machinery Autophagy Machinery (e.g., VPS34 complex) ULK1->Autophagy_Machinery Phosphorylates & Activates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome MRT67307 MRT67307 MRT67307->ULK1 Inhibits Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant ULK1/2 - Kinase Buffer - ATP - Substrate (e.g., MBP) - MRT67307 dilutions start->reagents reaction Set up Kinase Reaction: Combine enzyme, substrate, and MRT67307 in a 96-well plate reagents->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubation Incubate at 30°C (e.g., 30-60 min) initiate->incubation detection Detect Kinase Activity: Add detection reagent (e.g., Kinase-Glo®, ADP-Glo®) incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End analysis->end

Figure 2: Workflow for an in vitro kinase assay to determine MRT67307 potency.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Dilute recombinant human ULK1 or ULK2 to a working concentration in kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP), in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for ULK1/2.

    • Prepare a serial dilution of MRT67307 dihydrochloride in DMSO, and then dilute further in kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%. [7]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the 2X ULK1/2 enzyme solution to each well.

    • Add 5 µL of the MRT67307 dilution or vehicle control (DMSO in kinase assay buffer) to the respective wells.

    • Add 20 µL of the 2X substrate/ATP mix to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP using a commercial kit such as Kinase-Glo® Luminescent Kinase Assay or ADP-Glo™ Kinase Assay, following the manufacturer's instructions. [7][8] * Briefly, for Kinase-Glo®, add an equal volume of the reagent to each well, incubate at room temperature, and measure luminescence. [7]For ADP-Glo™, a two-step process is involved to first deplete unused ATP and then convert the generated ADP to a detectable luminescent signal. [8]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the MRT67307 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Autophagy Assays

1. Western Blotting for LC3 Conversion and Phospho-ATG13

This assay quantifies the inhibition of autophagy by measuring key molecular markers. A hallmark of autophagy induction is the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). [9]Additionally, the phosphorylation of ATG13 by ULK1 is a direct indicator of ULK1 kinase activity in cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MEFs) at an appropriate density and allow them to adhere overnight.

    • Induce autophagy by starving the cells (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or by treating with an mTOR inhibitor (e.g., rapamycin or torin1) for a specified time (e.g., 2-4 hours).

    • Co-treat a set of cells with the autophagy inducer and various concentrations of MRT67307.

    • Crucially, include a control group treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence of the autophagy inducer. [10]This will block the degradation of LC3-II, allowing for the assessment of autophagic flux. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagy.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). [11] * Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and phospho-ATG13 (e.g., Ser318) overnight at 4°C. [12][13]Also, probe for total ATG13 and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • A decrease in the LC3-II/LC3-I ratio or the total amount of LC3-II (in the presence of a lysosomal inhibitor) with increasing concentrations of MRT67307 indicates autophagy inhibition.

    • A reduction in the phospho-ATG13 signal relative to total ATG13 confirms the inhibition of ULK1 kinase activity in a cellular context.

2. Immunofluorescence for LC3 Puncta Formation

This imaging-based assay visualizes the formation of autophagosomes, which appear as distinct puncta when stained for LC3.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells as described in the Western blotting protocol to induce autophagy and inhibit it with MRT67307.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with a gentle detergent such as 0.1% saponin or digitonin in PBS for 10 minutes. Note that harsh detergents like Triton X-100 can disrupt autophagosome membranes. [14] * Block non-specific antibody binding with a blocking solution (e.g., 1% BSA and 5% goat serum in PBS) for 1 hour at room temperature.

    • Incubate the cells with an anti-LC3 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. [14] * Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto glass slides with an anti-fade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell. A decrease in the number of puncta in MRT67307-treated cells compared to the autophagy-induced control indicates inhibition of autophagosome formation.

Field-Proven Insights and Best Practices

As with any chemical inhibitor, rigorous experimental design and careful interpretation of data are crucial for obtaining reliable and reproducible results with MRT67307.

Acknowledging and Controlling for Off-Target Effects

While MRT67307 is a potent ULK1/2 inhibitor, it also exhibits activity against other kinases, most notably TBK1 and IKKε. [4]This is an important consideration, as these kinases are involved in innate immunity and other signaling pathways.

  • Experimental Controls: To confirm that the observed effects on autophagy are specifically due to ULK1/2 inhibition, consider the following controls:

    • Rescue Experiments: Use a drug-resistant mutant of ULK1. A methionine to threonine mutation at the gatekeeper residue (M92T) of ULK1 has been shown to confer resistance to MRT67307. [12]Expressing this mutant in ULK1/2 double-knockout cells should rescue the autophagic phenotype even in the presence of the inhibitor.

    • Use of Structurally Unrelated Inhibitors: Corroborate findings with other ULK1/2 inhibitors that have different chemical scaffolds and potentially different off-target profiles.

    • Genetic Knockdown/Knockout: The most definitive control is to use siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of ULK1 and/or ULK2 to mimic the effect of the inhibitor.

    • Consideration of TBK1/IKKε-related phenotypes: If the experimental system involves inflammatory signaling, be aware of the potential confounding effects of TBK1/IKKε inhibition. [15]In such cases, using TBK1 knockout cells can help to isolate the effects of ULK1/2 inhibition. [12]

Optimizing Experimental Conditions
  • Concentration and Treatment Time: The optimal concentration of MRT67307 will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response. Similarly, the treatment duration should be optimized; for acute inhibition of autophagy, a few hours of treatment is typically sufficient.

  • Cell Health: Ensure that the cells are healthy and not overly confluent, as this can affect basal autophagy levels and the response to treatment. Always perform a viability assay to rule out cytotoxicity at the concentrations of MRT67307 being used.

  • Solvent Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the MRT67307-treated samples.

Conclusion: A Powerful Tool for Autophagy Research

MRT67307 dihydrochloride is a potent and specific inhibitor of the ULK1 and ULK2 kinases, making it an invaluable tool for the study of autophagy. Its ability to block the initiation of this fundamental cellular process allows researchers to dissect the complex signaling pathways that govern autophagy and to explore its role in health and disease. By understanding its mechanism of action and employing rigorous experimental design with appropriate controls, scientists can leverage the power of MRT67307 to unlock new insights into the intricate world of cellular self-renewal.

References

  • BPS Bioscience. ULK1 Kinase Assay Kit. [Link]

  • Martín-Vicente, M., et al. (2022). Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Gray, E. E., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications, 14(1), 5780. [Link]

  • Dossou, A. S., & Basu, A. (2019). The Emerging Roles of mTORC1 in Macromanaging Autophagy. Cancers, 11(10), 1547. [Link]

  • Bio-Techne. LC3 and Autophagy FAQs. [Link]

  • ABclonal. 5 Notes For Autophagy Detection With LC3. [Link]

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. The Journal of biological chemistry, 290(18), 11376–11383. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Nishimura, T., & Mizushima, N. (2017). LC3 immunostaining. Methods in molecular biology, 1662, 141–146. [Link]

  • Wold, M. S., et al. (2016). The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14. Autophagy, 12(11), 2236–2237. [Link]

  • Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. The Journal of biological chemistry, 290(18), 11376–11383. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PloS one, 9(1), e86307. [Link]

  • Lee, H. J., et al. (2018). Enhanced autophagy in colorectal cancer stem cells does not contribute to radio-resistance. Oncotarget, 9(4), 4883–4895. [Link]

  • Li, W., et al. (2020). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. Methods in molecular biology, 2080, 149–162. [Link]

  • Zimmermann, M. (2015). How to improve the cell culture for MCF7?. ResearchGate. [Link]

  • Bio-Techne. Analyzing LC3 in Western Blot | How to Interpret LC3. [Link]

  • Zierler, S., et al. (2019). Inactivation of TRPM7 Kinase Targets AKT Signaling and Cyclooxygenase-2 Expression in Human CML Cells. Cancers, 11(10), 1475. [Link]

  • Wold, M. S., et al. (2016). The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14. Autophagy, 12(11), 2236–2237. [Link]

  • Lőrincz, P., et al. (2019). Robust LC3B lipidation analysis by precisely adjusting autophagic flux. Scientific reports, 9(1), 17339. [Link]

  • Shravage, B. V., et al. (2013). Methods for the Detection of Autophagy in Mammalian Cells. Journal of visualized experiments : JoVE, (78), 50630. [Link]

  • Alers, S., et al. (2012). Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks. Molecular and cellular biology, 32(1), 2–11. [Link]

  • Fujifilm Wako Chemicals. Western Blot Analysis of Phosphorylated Proteins. [Link]

  • Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Biology Basics. (2022, July 24). Treating Cells for Experimental Analysis — Best Practices & Tips [Video]. YouTube. [Link]

  • Hosokawa, N., et al. (2009). Nutrient-dependent mTORC1 Association with the ULK1–Atg13–FIP200 Complex Required for Autophagy. Molecular biology of the cell, 20(7), 1981–1991. [Link]

  • Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

Sources

MRT 67307 Dihydrochloride: A Technical Guide to a Multi-Targeted Kinase Inhibitor for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of MRT 67307 dihydrochloride, a potent and versatile small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive understanding of its mechanism of action, key applications, and field-proven experimental protocols. Our focus is on the causality behind its effects and the critical considerations required for generating robust and reliable data.

Introduction: A Unique Probe for Innate Immunity and Autophagy

MRT 67307 is a cell-permeable compound recognized primarily for its potent, ATP-competitive inhibition of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two critical kinases in the innate immune signaling pathway.[1][2] However, its utility is significantly broadened by its potent inhibitory activity against Unc-51 like autophagy activating kinase 1 and 2 (ULK1 and ULK2), the apical kinases that initiate the autophagy cascade.[1][3][4][5][6]

This dual activity makes MRT 67307 an invaluable tool for investigating the crosstalk between these two fundamental cellular processes. Unlike broader-spectrum inhibitors, MRT 67307 exhibits excellent selectivity against the canonical IKKα and IKKβ kinases, allowing for precise dissection of the non-canonical IKK pathways.[1][3] This guide will delineate its molecular interactions, showcase its application in diverse research fields, and provide validated protocols to empower your experimental design.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the compound's stability and activity.

PropertyValue
CAS Number 1190378-57-4 (free base)[3][7]
Molecular Formula C₂₆H₃₆N₆O₂ (free base)[7]
Molecular Weight 464.60 g/mol (free base)[7]
Solubility Soluble in DMSO (e.g., >23.3 mg/mL)[8]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.
  • Scientist's Note: For cell culture experiments, prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). Subsequently, dilute this stock in culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture is non-toxic and consistent across all experimental conditions, including the vehicle control (typically ≤ 0.1%).

Core Mechanisms of Action: A Tale of Two Pathways

MRT 67307's efficacy stems from its ability to simultaneously engage two distinct, yet interconnected, signaling hubs.

TBK1 and its homolog IKKε are serine/threonine kinases that function as central nodes in pathogen recognition and the subsequent induction of a type I interferon response.[9] Upon activation by upstream sensors of viral or bacterial components (e.g., cGAS-STING, Toll-like receptors), TBK1/IKKε phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[8] This phosphorylation event is the critical trigger for IRF3 dimerization, nuclear translocation, and the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3][8]

MRT 67307 acts as a reversible, ATP-competitive inhibitor that interacts with the TBK1 kinase dimer interface, stabilizing an inactive conformation of the enzyme.[7] By blocking the catalytic activity of TBK1/IKKε, MRT 67307 effectively prevents the phosphorylation of IRF3, thereby abrogating the downstream antiviral and inflammatory response.[3][6]

G cluster_upstream Pathogen Sensing cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Response Upstream Viral/Bacterial PAMPs (e.g., dsDNA, dsRNA) Sensors Sensors (cGAS-STING, TLRs) Upstream->Sensors TBK1 TBK1 / IKKε Sensors->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFN Type I Interferon Genes (IFN-β) Nucleus->IFN Transcription Inhibitor MRT 67307 Inhibitor->TBK1

Inhibition of the TBK1/IKKε-IRF3 Signaling Axis by MRT 67307.

Autophagy is a fundamental catabolic process for degrading and recycling cellular components. The initiation of autophagy is tightly controlled by the ULK1/ULK2 kinase complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon stress signals like starvation, mTORC1 is inhibited, leading to the de-repression and activation of ULK1. Activated ULK1 then phosphorylates multiple downstream components of the autophagy machinery, triggering the formation of the autophagosome.

MRT 67307 is a highly potent inhibitor of both ULK1 and ULK2.[10] By directly blocking the kinase activity of ULK1/2, it prevents the initiation of the autophagic process, effectively halting the formation of autophagosomes at the earliest step.[5] This makes it a more specific and potent tool for autophagy inhibition than compounds like 3-methyladenine (3-MA), which target the more promiscuous PI3K enzymes.

G cluster_stress Cellular State cluster_initiation Autophagy Initiation cluster_formation Vesicle Formation Stress Nutrient Deprivation Cellular Stress mTORC1 mTORC1 Stress->mTORC1 ULK1 ULK1 / ULK2 Complex mTORC1->ULK1 Inhibition Downstream Downstream Machinery (Beclin-1, LC3, etc.) ULK1->Downstream Phosphorylation Autophagosome Autophagosome Formation Downstream->Autophagosome Inhibitor MRT 67307 Inhibitor->ULK1

Blockade of Autophagy Initiation via ULK1 Inhibition by MRT 67307.
Quantitative Inhibitory Profile

A key aspect of experimental design is understanding the potency of an inhibitor against its various targets. MRT 67307 has been characterized extensively in in-vitro kinase assays.

Target Kinase FamilySpecific KinaseIC₅₀ (nM)Reference(s)
Non-canonical IKK TBK119[1][3][6][8]
IKKε160[1][3][6][8]
Autophagy ULK145[1][3][4][6][8]
ULK238[1][3][4][6][8]
Salt-Inducible Kinase SIK1250[4][6][8]
SIK267[4][6][8]
SIK3430[4][6][8]
MARK MARK1-427-52[4][6][8]
NUAK NUAK1230[4][6][8]

IC₅₀ values represent the concentration of inhibitor required to reduce the activity of a kinase by 50% in vitro. These values are essential for gauging potency and potential off-target effects.

Key Research Applications

The multi-faceted inhibitory profile of MRT 67307 lends itself to a wide array of research areas.

  • Innate Immunity and Inflammation: MRT 67307 is widely used to probe the role of TBK1/IKKε in response to pathogens and inflammatory stimuli.[11] In macrophages, it can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10, highlighting its utility in studying immune modulation.[4][8]

  • Autophagy Research: As a potent and specific inhibitor of the initiating ULK1/2 kinases, MRT 67307 is a first-line tool for studying the functional consequences of autophagy blockade.[10][12] This is critical in fields like cancer, where autophagy can be a pro-survival mechanism for tumor cells, and in neurodegeneration, where autophagic flux is often dysregulated.[10]

  • Oncology: TBK1 has been identified as a synthetic lethal target in cancers with activating KRAS mutations, making MRT 67307 a valuable research tool for exploring therapeutic strategies in these aggressive tumors.[13][14] Its ability to block autophagy further enhances its relevance in cancer biology, as this process is often exploited by cancer cells to survive metabolic stress.[15]

  • Neuroscience: Neuroinflammation, characterized by the activation of microglia and other immune cells in the central nervous system, is a key pathological feature of many neurodegenerative diseases.[16][17] Since the TBK1 pathway is involved in microglia activation, MRT 67307 serves as a chemical probe to investigate the role of this signaling axis in neuroinflammatory processes.[18]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity.

  • Objective: To provide direct biochemical evidence of MRT 67307's on-target activity in cells by measuring the phosphorylation of a key downstream substrate, IRF3.

  • Rationale: A reduction in the ratio of phosphorylated IRF3 to total IRF3 upon stimulation is a direct and reliable readout of TBK1/IKKε inhibition. Measuring the upstream pTBK1 can sometimes be misleading due to complex feedback loops.[19]

  • Methodology:

    • Cell Seeding: Plate bone-marrow-derived macrophages (BMDMs) or a relevant cell line (e.g., THP-1, RAW 264.7) in 6-well plates and allow them to adhere overnight.

    • Pre-treatment: The next day, replace the medium. Pre-treat cells for 1-2 hours with either vehicle (DMSO) or MRT 67307 at the desired final concentration (a titration from 1 µM to 10 µM is recommended).

    • Stimulation: Add a TBK1-activating stimulus, such as poly(I:C) (10 µg/mL) or lipopolysaccharide (LPS) (100 ng/mL), for a predetermined time (e.g., 60-90 minutes). Include an unstimulated control group.

    • Cell Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Protein Quantification: Scrape and collect the lysates. Clarify by centrifugation at >12,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and resolve 20-30 µg of protein per lane by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane.

    • Immunodetection: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control like anti-GAPDH or anti-β-Actin). The following day, wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and calculate the ratio of p-IRF3 to total IRF3.

  • Expected Result & Self-Validation: The stimulated, vehicle-treated group should show a strong p-IRF3 signal. The stimulated, MRT 67307-treated group should show a significant, dose-dependent reduction in this signal. The unstimulated control should have little to no p-IRF3 signal.

  • Objective: To rigorously demonstrate that MRT 67307 blocks the dynamic process of autophagy (flux), not just the steady-state levels of autophagosomes.

  • Rationale: Autophagy is a process of formation and degradation. A simple measurement of the autophagosome marker LC3-II can be ambiguous; a low level could mean either low formation or rapid degradation. This flux assay, using a lysosomal inhibitor like Bafilomycin A1 (BafA1), resolves this ambiguity. BafA1 blocks the final degradation step, causing LC3-II to accumulate if autophagy is active.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HeLa, MEFs) known to have robust autophagy and allow them to attach.

    • Treatment Groups: Set up four primary treatment conditions:

      • Group 1: Vehicle (DMSO)

      • Group 2: MRT 67307 (e.g., 5-10 µM)

      • Group 3: Bafilomycin A1 (e.g., 100 nM)

      • Group 4: MRT 67307 + Bafilomycin A1

    • Experimental Procedure:

      • Induce autophagy if necessary (e.g., by starvation using EBSS medium).

      • Add MRT 67307 to Groups 2 and 4 at the start of the experiment.

      • For the final 2-4 hours of the experiment, add BafA1 to Groups 3 and 4.

    • Lysis and Western Blot: Harvest the cells and perform Western blotting as described in Protocol 1. Probe the membrane for LC3 and a loading control. The LC3 antibody will detect both the cytosolic LC3-I (upper band) and the lipidated, membrane-bound LC3-II (lower band).

  • Expected Result & Self-Validation:

    • Group 3 (BafA1 alone): A significant accumulation of LC3-II compared to the vehicle control. This validates that the autophagic pathway is active in your system.

    • Group 4 (MRT 67307 + BafA1): The accumulation of LC3-II should be completely or largely prevented, with levels similar to or lower than the vehicle control. This is the critical result, demonstrating that MRT 67307 blocked the formation of autophagosomes upstream of the lysosomal degradation step.

Critical Considerations and Off-Target Awareness
  • Concentration Dependence: For cell-based assays, working concentrations typically range from 1-10 µM.[14][20][21] It is imperative to perform a dose-response curve in your specific cell type and assay to determine the optimal concentration that provides maximal target inhibition with minimal toxicity.

  • Potential Off-Targets: While relatively clean, MRT 67307 does inhibit other kinases with nanomolar potency, notably SIK2 (IC₅₀ = 67 nM) and the MARK family (IC₅₀ = 27-52 nM).[6][7] Researchers must consider whether these pathways could influence their experimental outcomes and, if necessary, use complementary approaches (e.g., siRNA/shRNA) to validate key findings.

  • Paradoxical TBK1 Phosphorylation: Some studies have reported that MRT 67307 (and the related compound BX795) can, under certain conditions, increase the phosphorylation of TBK1 at its activation loop (Ser172), even while inhibiting its downstream activity.[19] This may be due to the inhibition of a feedback phosphatase or the activation of an unknown upstream kinase. This highlights the importance of measuring a downstream functional readout (like p-IRF3 or IFN-β production) rather than relying solely on p-TBK1 levels as a proxy for inhibition.

Conclusion

This compound is more than a simple kinase inhibitor; it is a sophisticated molecular probe that enables the precise interrogation of two of the most fundamental pathways in cell biology and immunology. Its potent and selective inhibition of the TBK1/IKKε and ULK1/ULK2 axes provides a unique opportunity to dissect their individual roles and their intricate crosstalk. By understanding its detailed mechanism of action, employing robust, self-validating experimental designs, and maintaining an awareness of its full inhibitory profile, researchers can leverage MRT 67307 to generate high-impact, reproducible data in the fields of inflammation, oncology, and neuroscience.

References

  • Majar, M., et al. (2022). Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. MDPI. Retrieved from [Link]

  • Gray, S., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. PMC - NIH. Retrieved from [Link]

  • Ma, X., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. ResearchGate. Retrieved from [Link]

  • Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. PMC - NIH. Retrieved from [Link]

  • Frontiers. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers. Retrieved from [Link]

  • Jenkins, R. W., & Barbie, D. A. (2019). Targeting TANK-binding kinase 1 (TBK1) in cancer. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. PubMed. Retrieved from [Link]

  • Wang, W. Y., et al. (2018). Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2024). Mechanism of TBK1 activation in cancer cells. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). TANK-binding kinase 1. Wikipedia. Retrieved from [Link]

  • MDPI. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. MDPI. Retrieved from [Link]

  • Science.org. (2021). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Science.org. Retrieved from [Link]

  • YouTube. (2017). Neuroinflammation Simplified – The Link Between the Immune System and The Brain. Dr Sanil Rege. Retrieved from [Link]

  • MDPI. (2015). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. MDPI. Retrieved from [Link]

  • PubMed Central. (2021). TBK1 and IKKε prevent premature cell death by limiting the activity of both RIPK1 and NLRP3 death pathways. PMC - PubMed Central. Retrieved from [Link]

  • PubMed Central. (2023). Neuroinflammation in neurodegenerative diseases: Focusing on the mediation of T lymphocytes. PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to MRT 67307 Dihydrochloride: A Potent ULK1 Inhibitor for Autophagy Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ULK1 in Cellular Homeostasis and Disease

Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that serves as a central regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This intricate process is essential for maintaining cellular homeostasis, responding to nutrient deprivation, and eliminating damaged organelles and protein aggregates. The ULK1 complex, which integrates signals from nutrient-sensing pathways like mTOR and AMPK, is pivotal in the initiation of autophagosome formation.[1][2] Given its critical role, dysregulation of ULK1 activity has been implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.

This guide provides a comprehensive technical overview of MRT 67307 dihydrochloride, a potent and valuable small molecule inhibitor of ULK1. As a Senior Application Scientist, this document is designed to equip researchers with the necessary knowledge and detailed protocols to effectively utilize MRT 67307 in their investigations into the multifaceted roles of ULK1 and the modulation of autophagy.

This compound: Physicochemical Properties and Handling

A thorough understanding of the inhibitor's properties is fundamental to its effective application in experimental settings.

PropertyValueSource
Molecular Formula C₂₆H₃₆N₆O₂·2HCl
Molecular Weight 537.52 g/mol
CAS Number 1781882-89-0
Appearance Solid
Purity ≥98% (HPLC)
Solubility Soluble to 20 mM in water and to 100 mM in DMSO
Storage Desiccate at room temperature. For long-term storage, it is recommended to store at -20°C.,
Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol:

  • To prepare a 10 mM stock solution , dissolve 5.38 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. When stored properly, the stock solution is stable for at least one year.[3]

For aqueous-based cellular assays , a fresh working solution should be prepared from the DMSO stock. Dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.

Mechanism of Action: Inhibition of the ULK1 Kinase and Downstream Signaling

MRT 67307 is a potent, ATP-competitive inhibitor of both ULK1 and its close homolog ULK2.[4] By binding to the kinase domain, MRT 67307 prevents the phosphorylation of ULK1 substrates, thereby blocking the initiation of the autophagy cascade.

ULK1 Signaling Pathway and the Impact of MRT 67307

ULK1_Pathway cluster_downstream Downstream Effectors mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 Phosphorylation FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Beclin1 Beclin-1 ULK1->Beclin1 Phosphorylation (S14, S30) ATG14 ATG14 ULK1->ATG14 Phosphorylation (S29) VPS34 VPS34 Beclin1->VPS34 Autophagosome Autophagosome Formation VPS34->Autophagosome PI3P Production ATG14->VPS34 MRT67307 MRT 67307 MRT67307->ULK1 Inhibition

Figure 1: ULK1 Signaling Pathway and Inhibition by MRT 67307. This diagram illustrates the central role of the ULK1 complex in autophagy initiation. Upstream regulators such as mTORC1 and AMPK control ULK1 activity. Activated ULK1 phosphorylates downstream targets including Beclin-1 and ATG14, leading to the activation of the VPS34 lipid kinase and subsequent autophagosome formation. MRT 67307 directly inhibits the kinase activity of ULK1, thereby blocking these downstream events.

Upon activation, ULK1 phosphorylates several key components of the autophagy machinery. Notably, ULK1-mediated phosphorylation of Beclin-1 at Serine 14 and Serine 30, and ATG14 at Serine 29, enhances the activity of the VPS34 lipid kinase complex.[5][6][7] This complex is responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for autophagosome nucleation and elongation. By inhibiting ULK1, MRT 67307 prevents the phosphorylation of these downstream targets, leading to a halt in the autophagic process at its initial stages.[1]

Kinase Selectivity Profile of MRT 67307

While MRT 67307 is a potent inhibitor of ULK1 and ULK2, it is important for researchers to be aware of its potential off-target effects. A comprehensive understanding of its selectivity profile is crucial for accurate interpretation of experimental results.

Kinase TargetIC₅₀ (nM)Source
ULK1 45
ULK2 38
TBK119
IKKε160
SIK1250
SIK267
SIK3430
MARK1-427-52
NUAK1230

MRT 67307 also demonstrates inhibitory activity against other kinases, including TBK1, IKKε, and members of the SIK and MARK families.[8] This polypharmacology should be taken into consideration when designing experiments and interpreting data. For instance, the inhibition of TBK1 and IKKε can impact inflammatory signaling pathways.[9] It is advisable to use complementary approaches, such as genetic knockdown of ULK1, to validate that the observed phenotype is indeed a consequence of ULK1 inhibition. Some studies have noted that at concentrations of 0.5-2µM, MRT67307 can induce the phosphorylation of TBK1, suggesting potential off-target effects that should be carefully considered.[10]

Experimental Protocols: A Guide to Utilizing MRT 67307

In Vitro ULK1 Kinase Assay

This protocol provides a framework for determining the IC₅₀ of MRT 67307 against ULK1 in a biochemical assay format.

Materials:

  • Recombinant human ULK1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate or a more specific ULK1 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar kinase activity detection reagent

  • 96-well or 384-well white assay plates

Protocol:

  • Prepare a serial dilution of MRT 67307 in kinase assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 nM to 10 µM).

  • In a white assay plate, add the diluted MRT 67307 or vehicle control (DMSO).

  • Add the ULK1 enzyme to each well. The final concentration of the enzyme should be empirically determined to yield a robust signal in the linear range of the assay.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP at a final concentration of ~0.2 mg/mL) and ATP (at a concentration close to its Km for ULK1, typically in the range of 10-100 µM).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of MRT 67307 relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of MRT 67307 start->prep_inhibitor add_inhibitor Add inhibitor/vehicle to assay plate prep_inhibitor->add_inhibitor add_enzyme Add ULK1 enzyme add_inhibitor->add_enzyme initiate_reaction Initiate reaction with substrate and ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_activity Detect kinase activity (e.g., ADP-Glo™) incubate->detect_activity measure_signal Measure luminescence detect_activity->measure_signal analyze_data Calculate % inhibition and determine IC₅₀ measure_signal->analyze_data end End analyze_data->end

Figure 2: In Vitro ULK1 Kinase Assay Workflow. This flowchart outlines the key steps for determining the inhibitory activity of MRT 67307 against ULK1 in a biochemical assay.

Cell-Based Autophagy Flux Assay using Western Blot for LC3-II

This protocol allows for the assessment of autophagic flux in cultured cells by monitoring the levels of the autophagosome-associated protein LC3-II.

Materials:

  • Cell line of interest (e.g., HeLa, MEFs)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against LC3 (that recognizes both LC3-I and LC3-II)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Set up the following experimental groups:

    • Untreated control (in complete medium)

    • MRT 67307 treated (in complete medium)

    • Starvation-induced autophagy (in EBSS)

    • Starvation + MRT 67307

    • Untreated + lysosomal inhibitor

    • MRT 67307 + lysosomal inhibitor

    • Starvation + lysosomal inhibitor

    • Starvation + MRT 67307 + lysosomal inhibitor

  • Pre-treat cells with MRT 67307 (e.g., 1-10 µM) or vehicle for a specified time (e.g., 1-2 hours).

  • For starvation groups, replace the complete medium with EBSS (with or without MRT 67307) and incubate for a desired period (e.g., 2-4 hours).

  • For groups with the lysosomal inhibitor, add Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2 hours of the treatment period.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies against LC3 and a loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity of LC3-II and normalize it to the loading control. Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of the lysosomal inhibitor.[12]

mCherry-GFP-LC3 Reporter Assay for Autophagic Flux

This fluorescence-based assay provides a more dynamic and quantitative measure of autophagic flux in live or fixed cells. The tandem mCherry-GFP-LC3 reporter fluoresces both green and red in autophagosomes, but the GFP signal is quenched in the acidic environment of the autolysosome, leaving only the red mCherry signal.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 reporter construct

  • This compound

  • Autophagy-inducing and -inhibiting agents as described in the Western blot protocol

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate the mCherry-GFP-LC3 expressing cells and treat them with MRT 67307 and other compounds as described for the Western blot assay.

  • For microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using a confocal or fluorescence microscope, capturing both the GFP and mCherry signals.

    • Quantify the number of yellow (GFP⁺/mCherry⁺, autophagosomes) and red (GFP⁻/mCherry⁺, autolysosomes) puncta per cell. A decrease in both yellow and red puncta upon treatment with MRT 67307 indicates a blockage of autophagic flux.[5]

  • For flow cytometry:

    • Harvest the cells by trypsinization and resuspend them in FACS buffer.

    • Analyze the cells on a flow cytometer capable of detecting both GFP and mCherry fluorescence.

    • The ratio of mCherry to GFP fluorescence can be used as a quantitative measure of autophagic flux. An increase in this ratio indicates enhanced autophagic flux, while a decrease or no change in the presence of an autophagy inducer suggests a blockage.[13][14]

In Vivo Applications: Considerations for Preclinical Studies

While detailed in vivo studies specifically using MRT 67307 are not extensively published in the public domain, this section provides general guidance for designing such experiments based on best practices in preclinical drug development.

Animal Models:

  • Cancer: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., NSG mice), or syngeneic models, which use mouse tumor cell lines in immunocompetent mice, are commonly employed.[11][15]

  • Neurodegeneration: Transgenic mouse models that recapitulate aspects of human neurodegenerative diseases can be utilized.

Dosing and Administration:

  • The route of administration (e.g., oral gavage, intraperitoneal injection) and the formulation of MRT 67307 need to be optimized. A potential formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Dose-range finding studies are essential to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.[2][16]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

  • PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of MRT 67307. This involves measuring the concentration of the compound in plasma and tissues over time after administration.[8]

  • PD studies should assess the in vivo target engagement by measuring the inhibition of ULK1 activity in tumor or other target tissues. This can be achieved by analyzing the phosphorylation status of ULK1 substrates, such as ATG14, in tissue lysates.

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of ULK1 in autophagy and other cellular processes. Its potency and well-characterized in vitro activity make it an invaluable asset for researchers in both academic and industrial settings. However, as with any pharmacological inhibitor, a thorough understanding of its selectivity profile and the implementation of appropriate control experiments are paramount for the generation of robust and reliable data. This guide provides a solid foundation for the effective use of MRT 67307, from basic biochemical assays to more complex cell-based and in vivo studies, empowering researchers to further unravel the complexities of ULK1 signaling in health and disease.

References

  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. (2022-10-12). bioRxiv. [Link]

  • In vivo cancer modeling using mouse models. (n.d.). ScienceDirect. [Link]

  • Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. (2015). PMC. [Link]

  • Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. (n.d.). MDPI. [Link]

  • The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14. (n.d.). PMC. [Link]

  • In vivo cancer modeling using mouse models. (n.d.). PubMed. [Link]

  • Pharmacokinetics and Biodistribution of Eriocitrin in Rats. (2021-02-17). PubMed. [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024-12-19). Frontiers. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • NK-Cell-Mediated Targeting of Various Solid Tumors Using a B7-H3 Tri-Specific Killer Engager In Vitro and In Vivo. (n.d.). MDPI. [Link]

  • ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase. (n.d.). PMC. [Link]

  • Evaluation of Kinase Selectivity Scores. (n.d.). ResearchGate. [Link]

  • How to Measure Autophagic Flux With LC3 Protein Levels. (n.d.). Bio-Techne. [Link]

  • Brain pharmacokinetics and biodistribution of 11C-labeled isoproterenol in rodents. (2020-06-05). PubMed. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. [Link]

  • Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks. (n.d.). PMC. [Link]

  • mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification... (n.d.). ResearchGate. [Link]

  • Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity. (2023). DSpace. [Link]

  • AMPK and mTORC1 interact with ULK1 through the PS domain and the kinase... (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of granisetron in rat blood and brain by microdialysis. (n.d.). PubMed. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. [Link]

  • In Vivo Metastasis Assays. (n.d.). Reaction Biology. [Link]

  • ULK1-mediated phosphorylation of ATG14 promotes autophagy and is impaired in Huntington's disease models. (2016-12-14). ResearchGate. [Link]

  • The use of novel selectivity metrics in kinase research. (n.d.). ResearchGate. [Link]

  • Hierarchical analysis between the ULK1-ATG14 axis and other autophagy... (n.d.). ResearchGate. [Link]

  • ULK1 phosphorylates Ser30 of BECN1 in association with ATG14 to stimulate autophagy induction. (n.d.). Taylor & Francis Online. [Link]

  • ULK1-mediated phosphorylation of ATG14 promotes autophagy and is impaired in Huntington's disease models. (2016-12-09). PubMed. [Link]

Sources

MRT 67307 Dihydrochloride: Dual-Target Signaling Blockade

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Focus: TBK1/IKK


 & ULK1 Signaling | Version:  2.0

Executive Summary

MRT 67307 dihydrochloride is a potent, ATP-competitive small molecule inhibitor characterized by its unique dual-targeting capability. It effectively blocks two distinct but biologically intersecting signaling axes:

  • Innate Immunity: via inhibition of TBK1 (TANK-binding kinase 1) and IKK

    
      (I
    
    
    
    B kinase-
    
    
    ).[1]
  • Autophagy Initiation: via inhibition of ULK1 and ULK2 (Unc-51-like autophagy activating kinases).[2]

Unlike broad-spectrum kinase inhibitors, MRT 67307 provides a specific tool for dissecting the cross-talk between pathogen sensing (STING/RLR pathways) and cellular quality control (autophagy). However, its utility requires precise concentration management to avoid off-target inhibition of the AMPK-related kinases (MARK, NUAK, SIK).

Mechanistic Profile & Chemical Biology

Binding Mechanism

MRT 67307 binds to the ATP-binding pocket of its target kinases. Structural studies indicate that it stabilizes the kinase in the inactive DFG-out conformation . This mode of binding is distinct from type I inhibitors that bind the active conformation, contributing to its selectivity over the canonical IKKs (IKK


 and IKK

).
Kinase Selectivity Data

The following


 values represent the compound's potency at 0.1 mM ATP.[3][4] Note the significant window between the primary targets and the canonical NF-

B pathway regulators.
Target KinaseIC

(nM)
Pathway Relevance
TBK1 19 Innate Immunity (IRF3 activation)
ULK2 38 Autophagy Initiation
ULK1 45 Autophagy Initiation
IKK

160 Innate Immunity / Inflammation
MARK1-4~27–52Microtubule dynamics / Polarity (Off-target)
IKK

/ IKK

> 10,000Canonical NF-

B (Unaffected)

Critical Insight: While MRT 67307 is often marketed as a TBK1 inhibitor, its potency against ULK1/2 is nearly equivalent. Researchers studying TBK1-mediated autophagy (e.g., xenophagy) must account for the fact that MRT 67307 inhibits the autophagy machinery directly at ULK1, not just upstream at TBK1.

Signaling Architecture

MRT 67307 acts as a "circuit breaker" at two critical nodes.

The Innate Immunity Axis (TBK1/IKK )

Upon stimulation of pattern recognition receptors (e.g., cGAS-STING or RIG-I-MAVS), TBK1 and IKK


 are recruited to phosphorylate the transcription factor IRF3 .
  • Mechanism: MRT 67307 prevents TBK1-mediated phosphorylation of IRF3 (specifically at Ser396/Ser386).

  • Outcome: Prevention of IRF3 dimerization, nuclear translocation, and subsequent Type I Interferon (IFN

    
    ) production.
    
The Autophagy Axis (ULK1/2)

ULK1 is the gatekeeper of autophagy initiation.[2][5] Under starvation or stress, mTORC1 inhibition relieves the suppression of ULK1.

  • Mechanism: MRT 67307 inhibits ULK1 kinase activity, preventing the phosphorylation of ATG13 (at Ser318) and FIP200 .

  • Outcome: Failure of the ULK1 complex to initiate phagophore formation, resulting in a blockage of autophagic flux.

Pathway Visualization

The following diagram illustrates the dual blockade mechanism and the downstream effectors.

MRT67307_Pathway cluster_immunity Innate Immunity Axis cluster_autophagy Autophagy Axis MRT MRT 67307 (Dihydrochloride) TBK1 TBK1 / IKKε (Innate Immunity Hub) MRT->TBK1 Inhibits (IC50=19nM) ULK1 ULK1 / ULK2 (Autophagy Initiator) MRT->ULK1 Inhibits (IC50=45nM) STING cGAS / STING (dsDNA Sensor) STING->TBK1 Activation Nutrient Nutrient Starvation (mTOR Inhibition) Nutrient->ULK1 Activation IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation (p-S396) ATG13 ATG13 / FIP200 (Autophagy Complex) ULK1->ATG13 Phosphorylation (p-S318) IFN Type I Interferon Production (Blocked) IRF3->IFN Translocation Phago Phagophore Nucleation (Blocked) ATG13->Phago Complex Assembly

Figure 1: MRT 67307 acts as a dual-node inhibitor, simultaneously severing the IRF3-mediated interferon response and ULK1-mediated autophagy initiation.[4]

Experimental Protocols

Reconstitution and Handling

MRT 67307 is supplied as a dihydrochloride salt to enhance solubility.

  • Solvent: DMSO (Dimethyl sulfoxide).[1][6]

  • Solubility: Up to 100 mM (approx. 50 mg/mL).

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Stability: Working solutions in aqueous media should be prepared fresh.

Cell-Based Inhibition Protocols

The concentration window is critical. At 2


M , the compound is relatively selective for TBK1/IKK

over off-targets. At 10

M
, it fully ablates ULK1 activity but increases the risk of off-target effects (MARK/SIK inhibition).
Protocol A: Blocking IRF3 Phosphorylation (Innate Immunity)

Objective: Validate inhibition of the STING/TBK1 axis.

  • Seed Cells: Macrophages (BMDMs) or fibroblasts (MEFs) at 70% confluency.

  • Pre-treatment: Treat cells with 2

    
    M MRT 67307  for 1 hour.[4]
    
    • Control: DMSO vehicle.[4][7][8]

  • Stimulation: Stimulate with Poly(I:C) (10

    
    g/mL) or LPS (100 ng/mL) for 3–4 hours.
    
  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors.

  • Readout (Western Blot):

    • Primary Marker: p-IRF3 (Ser396). Expect complete loss of band.

    • Downstream Marker: IFN

      
       mRNA (qPCR) or protein (ELISA).
      
Protocol B: Blocking Autophagy Flux

Objective: Confirm inhibition of ULK1-mediated initiation.[5]

  • Seed Cells: MEFs or HeLa cells.

  • Pre-treatment: Treat cells with 10

    
    M MRT 67307  for 1 hour.[9]
    
  • Induction: Starve cells (EBSS media) for 2 hours to induce autophagy.

    • Flux Control: Add Bafilomycin A1 (100 nM) to block lysosomal degradation.

  • Readout (Western Blot):

    • Primary Marker: p-ATG13 (Ser318).[6] Expect reduction.

    • Flux Marker: LC3-II.

    • Interpretation: Normally, Bafilomycin A1 causes massive accumulation of LC3-II. If MRT 67307 is effective, it blocks the formation of autophagosomes; therefore, LC3-II accumulation will be significantly reduced even in the presence of Bafilomycin A1 compared to Bafilomycin A1 alone.

Experimental Workflow Visualization

Experimental_Workflow cluster_conc Concentration Selection cluster_readout 3. Molecular Readout Step1 1. Pre-Incubation (1 hr) Conc2 2 µM (Immunity Focus) Step1->Conc2 Conc10 10 µM (Autophagy Focus) Step1->Conc10 Step2 2. Stimulation (Poly I:C or Starvation) Conc2->Step2 TBK1 Block Conc10->Step2 ULK1 Block Readout1 p-IRF3 (S396) (Western Blot) Step2->Readout1 If 2 µM Readout2 p-ATG13 (S318) LC3-II Flux Step2->Readout2 If 10 µM

Figure 2: Decision matrix for selecting the optimal concentration based on the biological pathway of interest.

Troubleshooting & Validation

Specificity Controls
  • Negative Control: Use BX-795 with caution; while chemically related, BX-795 inhibits PDK1, which can confound metabolic data. MRT 67307 does not inhibit PDK1.

  • More Specific Alternative (Autophagy only): If your sole focus is Autophagy and you wish to avoid TBK1 inhibition, consider MRT 68921 , which is more potent against ULK1 (

    
     nM) and has a cleaner profile, though overlap still exists.
    
  • Genetic Validation: Always validate key findings using CRISPR/Cas9 knockouts of TBK1 or ULK1. Small molecules should be used to complement genetic data, not replace it.

Common Pitfalls
  • Salt Form Confusion: Ensure you are using the dihydrochloride form for cell culture; the free base is significantly less soluble in aqueous buffers.

  • Off-Target Cytotoxicity: At concentrations >10

    
    M, inhibition of MARK/microtubule affinity kinases can alter cell morphology and division.
    
  • NF-

    
    B Misconception:  MRT 67307 does not  block the canonical NF-
    
    
    
    B pathway (IKK
    
    
    driven). It specifically blocks the IRF3 branch. If you see NF-
    
    
    B inhibition, it is likely via non-canonical mechanisms or toxicity.

References

  • Clark, K., et al. (2011). Novel cross-talk within the IKK family controls innate immunity.[10] Biochemical Journal.

    • Establishes MRT67307 as a specific TBK1/IKK

      
       inhibitor and its effect on IRF3.[4][10]
      
  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[10][11] Journal of Biological Chemistry.[5][11]

    • Identifies MRT67307 as a potent inhibitor of ULK1/2 and describes the autophagy blockade protocol.
  • MedChemExpress. MRT67307 Dihydrochloride Product Datasheet.

    • Source for IC50 values, solubility d
  • SelleckChem. MRT67307 HCl Chemical Profile.

    • Verification of salt forms and handling instructions.

Sources

Discovery and synthesis of MRT 67307 dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical synthesis, and application of MRT 67307 dihydrochloride , a benchmark pharmacological tool for interrogating the TBK1/IKKε signaling axis.

Discovery, Synthesis, and Mechanistic Application

Compound ID: MRT 67307 (MRT-67307) CAS: 1190378-57-4 (Free base); 1190379-70-4 (Dihydrochloride) Chemical Name: N-[3-[[5-cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]-cyclopropanecarboxamide dihydrochloride.

Executive Summary & Target Profile

MRT 67307 was identified by MRC Technology (now LifeArc) and the University of Dundee (Philip Cohen's lab) during a campaign to develop specific inhibitors for the non-canonical IκB kinases, TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase-epsilon).

Unlike the earlier broad-spectrum inhibitor BX-795, which potently inhibits PDK1 and other kinases, MRT 67307 was optimized for higher selectivity toward the IKK-related kinases. It serves as a critical probe for dissecting the STING (Stimulator of Interferon Genes) pathway, innate immunity, and autophagy.

Potency & Selectivity Matrix
Target KinaseIC50 (nM)Biological Consequence
TBK1 19 Blockade of IRF3 phosphorylation; inhibition of IFNβ production.[1]
IKKε 160 Inhibition of inflammatory cytokine signaling.
ULK1/2 45 / 38 Critical Off-Target: Potent inhibition of autophagy initiation.[1][2]
MARK1-4 ~30-50Microtubule destabilization (potential confounding factor).
IKKα/β >10,000High Selectivity: Does not inhibit canonical NF-κB pathway.

Critical Note for Researchers: While MRT 67307 is often cited as a TBK1 inhibitor, its equipotent activity against ULK1/2 makes it a dual modulator of immunity and autophagy. Experimental designs must account for this by using appropriate controls (e.g., ULK1-specific inhibitors like MRT 68921 for comparison).

Mechanistic Signaling & Pathway Logic

MRT 67307 acts by stabilizing the inactive conformation of the kinase domain (Type I/II hybrid behavior), preventing ATP binding. Its primary utility lies in blocking the phosphorylation of IRF3 (Ser396) downstream of TLR3, TLR4, and STING activation.

DOT Diagram: TBK1/IKKε Signaling & MRT 67307 Intervention

TBK1_Signaling dsDNA dsDNA / cGAMP STING STING (ER Adaptor) dsDNA->STING Activation TBK1 TBK1 / IKKε STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation MRT MRT 67307 (Inhibitor) MRT->TBK1 Blocks ATP Binding ULK1 ULK1 (Autophagy) MRT->ULK1 Off-Target Inhibition pIRF3 p-IRF3 (Active) IRF3->pIRF3 IFN Type I Interferons (IFN-β) pIRF3->IFN Nuclear Translocation Autophagy Autophagosome Formation ULK1->Autophagy

Caption: MRT 67307 blocks IRF3-mediated interferon synthesis via TBK1 and simultaneously inhibits autophagy via ULK1.[1][2]

Chemical Synthesis Guide

The synthesis of MRT 67307 relies on the sequential functionalization of a 2,4-dichloropyrimidine scaffold. The presence of the C5-cyclopropyl group is a key structural feature that fills the hydrophobic pocket of the kinase ATP-binding site.

Retrosynthetic Analysis

The molecule is disassembled into three components:

  • Core: 2,4-dichloro-5-cyclopropylpyrimidine.

  • Side Chain A (C4-position): N-(3-aminopropyl)cyclopropanecarboxamide.

  • Side Chain B (C2-position): 3-(4-morpholinylmethyl)aniline.

Protocol Phase 1: Preparation of Intermediates

A. Synthesis of the Core (2,4-dichloro-5-cyclopropylpyrimidine)

  • Reagents: 5-cyclopropyluracil, POCl3 (Phosphorus oxychloride), N,N-Dimethylaniline.

  • Procedure: Reflux 5-cyclopropyluracil in excess POCl3 with catalytic dimethylaniline for 3–5 hours. Quench carefully on ice. Extract with DCM.

  • Yield: ~85% (Yellow oil/solid).

B. Synthesis of Side Chain A (Amine Linker)

  • Reagents: 1,3-diaminopropane (excess), Methyl cyclopropanecarboxylate.

  • Procedure: Add methyl cyclopropanecarboxylate dropwise to a large excess (5 eq) of 1,3-diaminopropane at 0°C to prevent bis-acylation. Stir at RT overnight. Remove excess diamine via high-vacuum distillation.

  • Validation: ESI-MS [M+H]+ = 141.1.

C. Synthesis of Side Chain B (Aniline)

  • Reagents: 3-nitrobenzaldehyde, Morpholine, NaBH(OAc)3, Pd/C, H2.

  • Step 1: Reductive amination of 3-nitrobenzaldehyde with morpholine using sodium triacetoxyborohydride in DCM.

  • Step 2: Hydrogenation of the nitro group using 10% Pd/C under H2 atmosphere (balloon) in MeOH. Filter through Celite.

  • Validation: ESI-MS [M+H]+ = 193.1.

Protocol Phase 2: Assembly of MRT 67307

Step 1: C4-Nucleophilic Substitution (Regioselective) The C4-chloride is more electrophilic than the C2-chloride due to the inductive effect of the adjacent nitrogen atoms.

  • Dissolve 2,4-dichloro-5-cyclopropylpyrimidine (1.0 eq) in Isopropanol (IPA) or Ethanol.

  • Add DIPEA (1.2 eq) and Side Chain A (1.05 eq).

  • Stir at Room Temperature for 12–16 hours. (Avoid heat to prevent C2 substitution).

  • Workup: Evaporate solvent. Partition between EtOAc and water. The product (Intermediate 1) is usually used directly or purified by flash chromatography.

  • Intermediate Structure: N-(3-((2-chloro-5-cyclopropylpyrimidin-4-yl)amino)propyl)cyclopropanecarboxamide.

Step 2: C2-Nucleophilic Substitution (The Coupling) Displacing the C2-chloride with an aniline requires activation, typically via acid catalysis or Buchwald-Hartwig conditions. The acid-catalyzed route is preferred for this scaffold.

  • Dissolve Intermediate 1 (1.0 eq) and Side Chain B (1.0 eq) in n-Butanol or Dioxane.

  • Add HCl (4M in dioxane, 1.0 eq) or p-Toluenesulfonic acid (catalytic).

  • Heat to 90–100°C for 4–8 hours.

  • Workup: Cool to RT. Basify with NaHCO3 (aq).[3] Extract with DCM/MeOH (9:1).

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Step 3: Salt Formation (Dihydrochloride)

  • Dissolve the free base in minimal dry Methanol or DCM.

  • Add HCl in Dioxane (4M) (excess, >2.5 eq) dropwise at 0°C.

  • A white precipitate forms immediately.

  • Stir for 30 mins, filter, and wash with diethyl ether.

  • Final Product: MRT 67307 · 2HCl.

DOT Diagram: Synthesis Workflow

Synthesis_Flow SM1 5-Cyclopropyl Uracil Core 2,4-Dichloro Scaffold SM1->Core POCl3 Step1 Step 1: C4-Cl Displacement (RT, DIPEA) Core->Step1 Linker Amine Linker (Side Chain A) Linker->Step1 Aniline Morpholine Aniline (Side Chain B) Step2 Step 2: C2-Cl Displacement (100°C, Acid Cat.) Aniline->Step2 Inter1 Intermediate 1 (2-Cl, 4-Amino) Step1->Inter1 Inter1->Step2 FreeBase MRT 67307 (Free Base) Step2->FreeBase Salt HCl Salt Formation FreeBase->Salt Final MRT 67307 2HCl Salt->Final

Caption: Step-wise assembly of MRT 67307 exploiting the differential reactivity of the dichloropyrimidine core.

Handling & Biological Validation

Storage & Solubility[2][4][5]
  • Molecular Weight: 464.6 (Free base) / 537.5 (2HCl salt).

  • Solubility:

    • DMSO: Soluble up to 100 mM (warm slightly if needed).

    • Water: Soluble (Salt form), but stock solutions in water are less stable than DMSO.

  • Stability: Store powder at -20°C (stable >2 years). DMSO stocks should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

Experimental Validation Protocol (Western Blot)

To confirm MRT 67307 activity in a cellular model (e.g., Macrophages or MEFs):

  • Pre-treatment: Incubate cells with MRT 67307 (2 µM) for 1 hour.

    • Control: DMSO vehicle.[4][5]

  • Stimulation: Treat with Poly(I:C) (TLR3 agonist) or LPS (TLR4 agonist) for 60 minutes.

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors.

  • Readout:

    • Primary Marker: p-IRF3 (Ser396) . MRT 67307 should completely abolish this band.

    • Downstream Marker: p-TBK1 (Ser172) . Note: MRT 67307 may prevent TBK1 autophosphorylation, but in some contexts, it stabilizes the phosphorylated form depending on the feedback loop. The most reliable readout is the substrate (IRF3).

    • Autophagy Marker: Check LC3-II levels.[6] MRT 67307 blocks ULK1, preventing autophagy initiation, often leading to accumulation of p62 or altered LC3 processing depending on nutrient status.

References

  • Clark, K., Peggie, M., Plater, L., et al. (2011). Novel cross-talk within the IKK family controls innate immunity.[1][2] Biochemical Journal, 434(1), 93-104.[2][7]

  • McIver, E. G., Bryans, J. S., Smiljanic, E., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173.

  • Petherick, K. J., Conway, O. J., Mpamhanga, C., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy.[1][2] Journal of Biological Chemistry, 290(18), 11376-11383.[1][2]

  • Smith, H., Liu, X. Y., Dai, L., et al. (2011). The role of TBK1 and IKKε in the expression and activation of Pellino 1. Biochemical Journal, 434(3), 537-548.

Sources

MRT67307 Dihydrochloride: A Technical Guide to Investigating NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of MRT67307 dihydrochloride, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). We delve into the intricate role of these kinases in the nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of immune and inflammatory responses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of MRT67307's mechanism of action and providing detailed, field-proven protocols for its application in studying NF-κB signaling. The guide emphasizes experimental causality, self-validating methodologies, and authoritative scientific grounding to ensure robust and reproducible research outcomes.

Introduction: The Central Role of NF-κB and the Therapeutic Potential of its Modulation

The nuclear factor-κB (NF-κB) family of transcription factors are pivotal regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and various cancers, making it a highly attractive target for therapeutic intervention.[1][3] The pathway's complexity, however, necessitates precise tools to dissect its various branches and identify specific nodes for targeted inhibition.

MRT67307 dihydrochloride has emerged as a critical research tool for this purpose. It is a dual inhibitor of the IKK-related kinases, TBK1 and IKKε, with IC50 values of 19 nM and 160 nM, respectively.[4][5] These kinases are key signaling components in the production of type-I interferons and can also induce pro-inflammatory responses.[6][7] By selectively targeting TBK1 and IKKε, MRT67307 allows for the nuanced investigation of their contribution to NF-κB activation and downstream gene expression, distinct from the canonical IKKα/β-dependent pathway.

The NF-κB Signaling Pathway: A Multi-faceted Network

The NF-κB signaling cascade is broadly categorized into canonical and non-canonical pathways, both of which culminate in the translocation of NF-κB dimers to the nucleus to regulate gene transcription.[8][9]

  • The Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1.[10] It involves the activation of the IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO.[11][12] The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[13] This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[1]

  • The Non-Canonical Pathway: This pathway is activated by a different subset of stimuli and is dependent on IKKα homodimers.[2] It leads to the processing of the p100 subunit to p52, which then forms a heterodimer with RelB and translocates to the nucleus.

TBK1 and IKKε are primarily recognized for their role in the antiviral response, where they phosphorylate and activate the transcription factors IRF3 and IRF7, leading to the production of type I interferons.[7][14] However, their involvement in NF-κB signaling is becoming increasingly appreciated. They can be activated by various stimuli and have been shown to phosphorylate RelA/p65 at Serine 536, a modification that can enhance its transcriptional activity.[15]

Diagram: The NF-κB Signaling Pathway and the Point of MRT67307 Intervention

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, LPS) Receptor Receptor Stimuli->Receptor 1. Ligand Binding IKK_complex IKKα/β/NEMO Complex Receptor->IKK_complex 2. Signal Transduction TBK1_IKKe TBK1 / IKKε Receptor->TBK1_IKKe Activates IkappaB IκBα IKK_complex->IkappaB 3. Phosphorylation IKK_complex->IkappaB Phosphorylates NFkappaB_dimer p50/p65 IkappaB->NFkappaB_dimer Inhibition Proteasome Proteasome IkappaB->Proteasome 4. Ubiquitination & Degradation NFkappaB_nucleus p50/p65 NFkappaB_dimer->NFkappaB_nucleus 5. Nuclear Translocation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylates TBK1_IKKe->NFkappaB_nucleus Phosphorylates p65 (S536) (Modulates Activity) MRT67307 MRT67307 MRT67307->TBK1_IKKe Inhibition pIRF3 p-IRF3 IFN_expression Type I Interferon Gene Transcription pIRF3->IFN_expression Nuclear Translocation & Transcription Gene_expression Target Gene Transcription (Inflammation, Immunity) NFkappaB_nucleus->Gene_expression 6. Transcriptional Activation

Caption: Overview of the NF-κB signaling pathway highlighting the inhibitory action of MRT67307 on TBK1/IKKε.

Mechanism of Action of MRT67307 Dihydrochloride

MRT67307 exerts its biological effects by directly inhibiting the kinase activity of TBK1 and IKKε.[4][5] This inhibition prevents the phosphorylation of their downstream substrates, most notably the transcription factor IRF3, which is critical for the induction of type I interferon gene expression.[14][16] By blocking this pathway, MRT67307 can be used to study the role of TBK1/IKKε-dependent interferon production in various biological contexts, including viral infections and autoimmune diseases.[6][17]

Furthermore, the inhibition of TBK1 and IKKε by MRT67307 has direct consequences for NF-κB signaling. As depicted in the pathway diagram, these kinases can phosphorylate the p65/RelA subunit of NF-κB. This phosphorylation event can modulate the transcriptional activity of NF-κB, although the precise outcomes can be cell-type and stimulus-dependent. Therefore, by using MRT67307, researchers can dissect the contribution of TBK1/IKKε-mediated p65 phosphorylation to the overall NF-κB transcriptional program. This allows for a more granular understanding of how different signaling inputs are integrated to fine-tune the inflammatory response.

It is important to note that while MRT67307 is a potent inhibitor of TBK1 and IKKε, like many kinase inhibitors, it may have off-target effects at higher concentrations.[18][19] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to ensure the observed effects are specifically due to the inhibition of TBK1 and IKKε.

Experimental Protocols for Investigating MRT67307's Effect on NF-κB Signaling

To rigorously assess the impact of MRT67307 on NF-κB signaling, a multi-pronged approach employing both biochemical and cell-based assays is recommended. The following protocols provide a robust framework for such investigations.

Cell Culture and Treatment

The choice of cell line is critical and should be guided by the specific research question. HEK293T cells are a common choice for their high transfection efficiency, making them suitable for reporter gene assays.[20] Immune cells such as macrophages (e.g., RAW264.7) or peripheral blood mononuclear cells (PBMCs) are relevant for studying inflammatory responses.[21][22]

Protocol: Cell Seeding and MRT67307 Treatment

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment. The seeding density will vary depending on the cell type and the duration of the experiment.

  • MRT67307 Preparation: Prepare a stock solution of MRT67307 dihydrochloride in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of MRT67307 or vehicle control (e.g., DMSO).

  • Stimulation (Optional): To induce NF-κB activation, cells can be stimulated with an appropriate agonist, such as TNFα or lipopolysaccharide (LPS), at a predetermined time point after pre-treatment with MRT67307. The timing of stimulation should be optimized based on the kinetics of NF-κB activation in your system.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific downstream readout being measured (e.g., protein phosphorylation, gene expression).

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the NF-κB signaling pathway.[13][23] This provides a direct measure of pathway activation.

Protocol: Western Blotting for Phospho-p65 and IκBα Degradation

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of p65 (e.g., anti-phospho-p65 Ser536) and total p65. To assess canonical pathway activation, also probe for IκBα and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to account for any variations in protein loading.

Table 1: Expected Western Blot Results with MRT67307 Treatment

Treatment ConditionPhospho-p65 (Ser536)Total p65IκBα Degradation
Vehicle Control (Unstimulated)Basal LevelUnchangedNo
Stimulus (e.g., LPS)IncreasedUnchangedYes
MRT67307 + StimulusReduced vs. StimulusUnchangedYes (if stimulus acts upstream of TBK1/IKKε)
MRT67307 (Unstimulated)Reduced vs. BasalUnchangedNo
NF-κB Luciferase Reporter Assay

A luciferase reporter assay is a highly sensitive and quantitative method to measure the transcriptional activity of NF-κB.[24][25] This assay utilizes a reporter construct containing multiple copies of the NF-κB response element upstream of a luciferase gene.[20]

Protocol: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect the cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Treatment and Stimulation: After allowing the cells to recover from transfection, treat them with MRT67307 and/or a stimulus as described in section 4.1. The incubation period for measuring luciferase activity is typically 6-24 hours.[26][27]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the unstimulated vehicle control.

Table 2: Expected Luciferase Reporter Assay Results with MRT67307

Treatment ConditionNormalized Luciferase Activity (Fold Induction)
Vehicle Control (Unstimulated)1.0
Stimulus (e.g., TNFα)>10-fold
MRT67307 + StimulusSignificantly reduced compared to stimulus alone
MRT67307 (Unstimulated)~1.0
Diagram: Experimental Workflow for Investigating MRT67307's Effects

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture 1. Cell Culture (e.g., HEK293T, RAW264.7) start->cell_culture treatment 2. Treatment - MRT67307 (Dose-response) - Vehicle Control cell_culture->treatment stimulation 3. Stimulation (Optional) (e.g., LPS, TNFα) treatment->stimulation harvest 4. Harvest Cells stimulation->harvest western_blot Western Blot Analysis - p-p65, p65, IκBα harvest->western_blot luciferase_assay Luciferase Reporter Assay - NF-κB Transcriptional Activity harvest->luciferase_assay data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis luciferase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A streamlined workflow for assessing the impact of MRT67307 on NF-κB signaling pathways.

Interpretation of Results and Troubleshooting

  • Decreased p-p65 (Ser536) with MRT67307: This is the expected outcome and confirms that TBK1/IKKε are active in your system and contribute to p65 phosphorylation at this site.

  • No change in IκBα degradation with MRT67307: This indicates that the canonical IKKα/β pathway is intact and that MRT67307 is not inhibiting this upstream activation step. This is a crucial control for specificity.

  • Reduced NF-κB reporter activity with MRT67307: This demonstrates that the transcriptional activity of NF-κB is, at least in part, dependent on TBK1/IKKε activity.

  • Potential Pitfalls:

    • Cell Toxicity: High concentrations of MRT67307 or the vehicle (DMSO) can be toxic to cells. Always perform a viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cell death.

    • Off-target Effects: As with any kinase inhibitor, off-target effects are a possibility. Corroborate your findings using complementary approaches, such as siRNA-mediated knockdown of TBK1 and IKKε.[18]

    • Variable Kinetics: The timing of stimulation and harvesting is critical. Perform time-course experiments to capture the peak of NF-κB activation and the optimal window for observing the inhibitory effects of MRT67307.

Conclusion

MRT67307 dihydrochloride is an invaluable pharmacological tool for dissecting the complex roles of TBK1 and IKKε in NF-κB signaling and innate immunity. Its ability to selectively inhibit these kinases allows researchers to probe their specific contributions to inflammatory and antiviral responses. The experimental framework provided in this guide, combining biochemical and cell-based assays, offers a robust and reliable approach to characterizing the effects of MRT67307. By adhering to principles of scientific integrity, including proper controls and thorough data analysis, researchers can leverage this potent inhibitor to gain deeper insights into the intricate regulation of the NF-κB pathway and its implications for human health and disease.

References

  • Gaitán-Fuentes, M. P., et al. (2021). Pharmacological Inhibition of IKKε to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • Sethu, S., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. BioMed Research International, 2012, 481248. [Link]

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Gerlach, B., et al. (2021). Idronoxil inhibits formation of TBK1 signalling complexes. Research Square. [Link]

  • Ahmad, A., et al. (2016). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 11(4), e0153477. [Link]

  • Poh, A. R., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications, 14(1), 5769. [Link]

  • Barbie, D. A., & Frank, D. A. (2019). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. Cancers, 11(9), 1349. [Link]

  • Wang, L., et al. (2018). Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. [Link]

  • Li, Y., et al. (2021). IKKε aggravates inflammatory response via activation of NF-κB in rheumatoid arthritis. Journal of Orthopaedic Surgery and Research, 16(1), 378. [Link]

  • Stecker, K. E., et al. (2025). Inhibition of TBK1/IKKε mediated RIPK1 phosphorylation sensitizes tumors to immune cell killing. Cell Death & Disease, 16(1), 1-13. [Link]

  • Bascoul-Mollevi, C., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4423. [Link]

  • Xie, L., et al. (2013). Enhancing Cancer Drug Discovery through Novel Cell Signaling Pathway Panel Strategy. Journal of Cancer Science & Therapy, 5(8), 293-300. [Link]

  • DiSabato, D. J., et al. (2016). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Journal of Neuroscience Methods, 267, 1-14. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Zheng, C., et al. (2015). Viral suppression of innate immunity via spatial isolation of TBK1/IKKε from mitochondrial antiviral platform. Journal of Virology, 89(13), 6634-6646. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Hacker, H., & Karin, M. (2006). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology, 2(9), a000152. [Link]

  • Tang, D., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Helaine, S., & D'Orazio, S. E. F. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60655. [Link]

  • Li, Y., et al. (2024). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 15, 1410651. [Link]

  • Schmitz, M. L., & Kracht, M. (2016). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 17(1), 95. [Link]

  • Liu, Y., et al. (2021). Peroxiredoxin 1 Interacts with TBK1/IKKε and Negatively Regulates Pseudorabies Virus Propagation by Promoting Innate Immunity. Journal of Virology, 95(19), e00863-21. [Link]

  • Israel, A. (2000). The IKK complex: an integrator of all signals that activate NF-kappa B? Trends in Cell Biology, 10(4), 129-133. [Link]

  • Mizgerd, J. P., et al. (2018). Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. American Journal of Respiratory Cell and Molecular Biology, 58(4), 519-529. [Link]

  • ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Perkins, N. D. (2018). IKKα plays a major role in canonical NF-κB signalling in colorectal cells. Biochemical Journal, 475(11), 1863-1866. [Link]

  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. Retrieved from [Link]

  • Sanchez-Niño, M. D., et al. (2022). Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury. Kidney International, 102(3), 571-587. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Lovitt, C. J., et al. (2015). Advanced Cell Culture Techniques for Cancer Drug Discovery. Biology, 4(4), 745-767. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Hutti, J. E., et al. (2006). IKK-i/IKKepsilon Controls Constitutive, Cancer Cell-Associated NF-kappaB Activity via Regulation of Ser-536 p65/RelA Phosphorylation. Journal of Biological Chemistry, 281(32), 23199-23207. [Link]

  • Li, X., et al. (2024). Updates on altered signaling pathways in tumor drug resistance. Cellular and Molecular Life Sciences, 81(1), 263. [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • Journo, C., et al. (2015). Suppression of Type I Interferon Production by Human T-Cell Leukemia Virus Type 1 Oncoprotein Tax through Inhibition of IRF3 Phosphorylation. Journal of Virology, 89(21), 11130-11140. [Link]

Sources

Methodological & Application

MRT 67307 dihydrochloride experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Dual Inhibition of TBK1/IKK and ULK1 for Innate Immunity and Autophagy Modulation

Introduction & Compound Profile

MRT 67307 dihydrochloride is a potent, cell-permeable, and reversible kinase inhibitor. While originally characterized as a specific inhibitor of the IKK-related kinases TBK1 (TANK-binding kinase 1) and IKK


  (I

B kinase-

), subsequent proteomic profiling revealed potent activity against ULK1/2 (Unc-51-like autophagy activating kinase), making it a critical tool for dissecting the crosstalk between innate immune signaling and autophagy.

Unlike the free base form, the dihydrochloride salt offers superior water solubility, allowing for preparation in aqueous buffers (PBS or water). This is a crucial experimental advantage when working with primary cells (e.g., Bone Marrow-Derived Macrophages - BMDMs) or sensitive cell lines where DMSO toxicity could confound inflammatory readouts.

Chemical Specifications
PropertySpecification
Chemical Name N-[3-[[5-cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]-cyclobutanecarboxamide, dihydrochloride
CAS Number 1190378-57-4 (free base); 2095432-39-4 (HCl salt)
Molecular Weight 545.55 g/mol (dihydrochloride salt)
Solubility Water: ~50 mg/mL (warm); DMSO: ~20 mg/mL
Storage -20°C (solid); Solutions stable at -20°C for 1 month
Mechanistic Insight & Signaling Pathways

MRT 67307 acts by stabilizing the inactive conformation of the kinase domain. Its utility spans two distinct biological axes:

  • Innate Immunity (Type I Interferons): In response to viral (dsRNA) or bacterial (LPS) pathogens, Pattern Recognition Receptors (TLR3, TLR4) activate TRIF. TRIF recruits TBK1 and IKK

    
    , which phosphorylate the transcription factor IRF3 . Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives IFN-
    
    
    
    production.[1] MRT 67307 blocks this specific arm without inhibiting the parallel NF-
    
    
    B pathway (mediated by IKK
    
    
    /
    
    
    ).
  • Autophagy Initiation: Under nutrient stress, ULK1 initiates autophagosome formation by phosphorylating the ATG13/FIP200 complex. MRT 67307 potently inhibits ULK1 (ICngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ~45 nM), thereby blocking autophagy initiation.
    
Pathway Visualization

The following diagram illustrates the dual points of intervention for MRT 67307.[2]

MRT67307_Mechanism LPS LPS (TLR4) / Poly(I:C) (TLR3) TBK1 TBK1 / IKKε LPS->TBK1 IKK_Classic IKKα / IKKβ LPS->IKK_Classic Starvation Nutrient Starvation ULK1 ULK1 Complex Starvation->ULK1 Activation IRF3 IRF3 (p-Ser396) TBK1->IRF3 Phosphorylation ATG13 ATG13 (p-Ser318) ULK1->ATG13 Phosphorylation NFkB NF-κB IKK_Classic->NFkB IFN Type I Interferons (IFN-β) IRF3->IFN Transcription Autophagy Autophagosome Formation ATG13->Autophagy MRT MRT 67307 (2HCl) MRT->TBK1  IC50 ~19 nM MRT->ULK1  IC50 ~45 nM

Caption: MRT 67307 inhibits TBK1/IKKngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (Immunity) and ULK1 (Autophagy) without affecting IKK

/

.[3]
Experimental Protocols
Protocol A: Inhibition of IRF3 Phosphorylation (Innate Immunity)

Objective: To block TLR-mediated Type I Interferon production in macrophages. Cell Model: RAW 264.7 or Bone Marrow-Derived Macrophages (BMDMs).

Reagents:

  • This compound (10 mM stock in water or PBS).

  • Stimulant: LPS (100 ng/mL) or Poly(I:C) (10

    
    g/mL).
    
  • Lysis Buffer: RIPA + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).

Step-by-Step Methodology:

  • Seeding: Plate macrophages at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Pre-treatment: Replace media with fresh warm media containing 2

    
    M MRT 67307 .
    
    • Control: Vehicle (PBS/Water) only.

    • Note: 2

      
      M is sufficient to block >90% of IRF3 phosphorylation in BMDMs (Clark et al., 2011).
      
  • Incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add LPS (100 ng/mL final) or Poly(I:C) directly to the media containing the inhibitor.

  • Time Course: Incubate for 60 minutes (peak p-IRF3).

  • Lysis: Wash cells 1x with ice-cold PBS. Lyse immediately on ice.

  • Analysis: Perform Western Blot.

    • Primary Targets: p-IRF3 (Ser396), Total IRF3.

    • Validation: p-TBK1 (Ser172) may actually increase due to feedback loops, but substrate (IRF3) phosphorylation will be blocked.

Protocol B: Inhibition of Autophagy Initiation (ULK1)

Objective: To demonstrate blockage of starvation-induced autophagy initiation. Cell Model: MEFs, HEK293, or HeLa.

Step-by-Step Methodology:

  • Seeding: Plate cells to reach 70-80% confluency.

  • Starvation Media: Prepare EBSS (Earle's Balanced Salt Solution) or modulation media (DPBS + 1g/L Glucose).

  • Treatment Groups:

    • Basal: Full Nutrient Media + Vehicle.

    • Starved: EBSS + Vehicle.

    • Starved + Treated: EBSS + 5 - 10

      
      M MRT 67307 .
      
    • Note: Higher concentrations (up to 10

      
      M) are often required for complete ULK1 inhibition compared to TBK1 (Petherick et al., 2015).
      
  • Incubation: Incubate for 1 to 2 hours at 37°C.

  • Lysis & Analysis:

    • Readout 1 (Direct Target): Western blot for p-ATG13 (Ser318) . This site is directly phosphorylated by ULK1. MRT 67307 should abolish this signal.

    • Readout 2 (Flux): Western blot for p62/SQSTM1 . In starved cells, p62 degrades. In MRT-treated cells, p62 degradation is blocked.

    • Caution: Do not rely solely on LC3-II. Since MRT 67307 blocks initiation, it prevents LC3 lipidation. Therefore, you will see reduced LC3-II compared to starvation alone (unlike Chloroquine/Bafilomycin which cause LC3-II accumulation).

Experimental Workflow & Validation

The following workflow ensures data integrity by incorporating necessary controls.

Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis Phase Stock Reconstitute 2HCl Salt 10mM in PBS/Water Seed Seed Cells (Overnight) PreTreat Pre-treat: MRT 67307 (1 hr, 2-10 µM) Seed->PreTreat Stim Stimulus Addition (LPS or Starvation) PreTreat->Stim Lyse Lysis (+ Phosphatase Inhibitors) Stim->Lyse 1-2 hrs WB Western Blot (p-IRF3 or p-ATG13) Lyse->WB

Caption: Standardized workflow for MRT 67307 application in cell-based assays.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy (Trustworthiness), utilize these internal validation checks:

IssuePotential CauseSolution / Validation Step
No inhibition of p-IRF3 Inadequate pre-incubation time.Extend pre-treatment to 2 hours. Ensure concentration is at least 2

M.
High Cell Toxicity Off-target effects or DMSO toxicity (if using free base).Switch to Dihydrochloride salt dissolved in PBS. Confirm viability with MTT/CellTiter-Glo.
Paradoxical p-TBK1 increase Feedback loop inhibition.This is expected. MRT 67307 binds the ATP pocket, preventing autophosphorylation turnover or inducing upstream activation, but the kinase activity towards substrates (IRF3) is blocked. Validate by blotting for p-IRF3, not just p-TBK1.
Ambiguous Autophagy Data Confusion between Initiation vs. Degradation block.Include a Bafilomycin A1 control.[2][4] If MRT 67307 works, it should prevent the LC3-II accumulation normally caused by Bafilomycin.
References
  • Clark, K., et al. (2011). Novel cross-talk within the IKK family controls innate immunity.[5][6][7][8] Biochemical Journal.[6][7][8]

    • Significance: Establishes MRT 67307 as a specific TBK1/IKK inhibitor and defines the 2 M working concentr
  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[5][7] Journal of Biological Chemistry.[7]

    • Significance: Characterizes MRT 67307 as a potent ULK1 inhibitor (IC50 45 nM) and validates its use in blocking autophagy flux.[3]

  • Clark, K., et al. (2012). Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages.[5][6] PNAS.

    • Significance: Highlights off-target inhibition of Salt-Inducible Kinases (SIKs), crucial for interpreting complex macrophage phenotypes.

Sources

Technical Application Note: MRT 67307 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026


, and ULK1 Inhibition

Executive Summary & Mechanistic Profile[1][2]

MRT 67307 dihydrochloride is a potent, ATP-competitive small-molecule inhibitor characterized by a unique dual-targeting profile. Originally identified as a specific inhibitor of the IKK-related kinases TBK1 (TANK-binding kinase 1) and IKK


  (I

B kinase-

), it was later discovered to be an equipotent inhibitor of ULK1/2 (Unc-51-like autophagy activating kinase), the master initiators of autophagy.

This dual-targeting nature makes MRT 67307 a critical tool for dissecting the crosstalk between innate immunity (interferon response) and cellular stress responses (autophagy), but it also necessitates rigorous experimental design to rule out pathway confounding.

Kinase Selectivity Profile (IC )
Target KinaseIC

(In Vitro)
Physiological Function
TBK1 19 nMInnate immunity (IRF3 phosphorylation), STING pathway
ULK1 45 nMAutophagy initiation (mTORC1 downstream)
ULK2 38 nMAutophagy initiation (redundant to ULK1)
IKK

160 nMInnate immunity (NF-

B/IRF subset)
Off-Targets~20–100 nMMARK1-4, NUAK1, SIK2 (AMPK-related kinases)

Critical Mechanistic Insight: Unlike the broad-spectrum inhibitor BX-795, MRT 67307 does not inhibit JNK or p38 MAPK pathways at working concentrations (


), making it a superior choice for studying specific inflammatory signaling without confounding stress-kinase blockade.

Preparation & Handling (The "Salt" Advantage)

The dihydrochloride salt form offers a distinct advantage over the free base: enhanced aqueous solubility. This allows for the preparation of stocks in water or PBS, avoiding the cellular toxicity associated with DMSO (Dimethyl sulfoxide) in sensitive primary cell lines (e.g., bone marrow-derived macrophages).

Reconstitution Protocol
  • Solvent Choice:

    • Preferred: Sterile water or PBS (pH 7.2). Solubility reaches ~10–20 mg/mL.

    • Alternative: DMSO.[1][2][3][4][5][6] Solubility reaches ~100 mM. Use only if the free base form is inadvertently purchased.

  • Stock Preparation: Prepare a 10 mM stock solution.

    • Calculation: Molecular Weight of MRT 67307

      
       2HCl 
      
      
      
      537.5 g/mol .
    • Dissolve 5.38 mg in 1 mL of sterile water.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

    • Note: Aqueous solutions are less stable than DMSO stocks; use aqueous aliquots within 1 month of thawing.

Application I: Blockade of Innate Immunity (TBK1/IRF3 Axis)

MRT 67307 is the gold standard for blocking the phosphorylation of IRF3 downstream of pattern recognition receptors (TLR3, TLR4) and the STING pathway.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of MRT 67307 within the STING/TLR signaling cascade.

TBK1_Pathway Agonist LPS (TLR4) or cGAMP (STING) Adaptor TRIF / STING Agonist->Adaptor TBK1 TBK1 / IKKε (Kinase Complex) Adaptor->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates (Ser396) Inhibitor MRT 67307 (Blocks ATP Pocket) Inhibitor->TBK1 Inhibits Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon (IFN-β Production) Nucleus->IFN Transcription

Caption: MRT 67307 inhibits TBK1/IKK


, preventing IRF3 phosphorylation and subsequent IFN-

synthesis.
Experimental Protocol: Inhibition of LPS-Induced IFN-

Objective: Prevent IRF3 phosphorylation in Macrophages (RAW 264.7 or BMDMs).

  • Seeding: Seed macrophages at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Pre-treatment (Critical Step):

    • Replace media with fresh warm media containing 2

      
       MRT 67307 .
      
    • Control: Vehicle (Water/PBS) only.

    • Incubation: 1 hour at 37°C.

    • Why? ATP-competitive inhibitors require time to reach intracellular equilibrium and occupy the kinase pocket before the strong phosphorylation flux induced by agonists.

  • Stimulation:

    • Add LPS (100 ng/mL) directly to the media containing the inhibitor.

    • Incubate for 1 hour (for p-IRF3 detection) or 4–6 hours (for IFN-

      
       mRNA/protein).
      
  • Harvest & Lysis:

    • Wash cells 1x with ice-cold PBS.

    • Lyse in RIPA buffer containing phosphatase inhibitors (essential to preserve p-IRF3).

  • Readout (Western Blot):

    • Target: Phospho-IRF3 (Ser396).

    • Result: Complete ablation of the p-IRF3 band should be observed at 2

      
      .
      

Application II: Inhibition of Autophagy (ULK1 Axis)[9][10][11]

MRT 67307 is a powerful tool to block the initiation of autophagy, specifically preventing the formation of the phagophore.

Signaling Pathway Visualization

ULK1_Pathway Stress Starvation / Stress (mTOR Inhibition) ULK1_Complex ULK1 / ATG13 / FIP200 (Initiation Complex) Stress->ULK1_Complex Activates Beclin VPS34 / Beclin-1 Activation ULK1_Complex->Beclin Phosphorylates Inhibitor MRT 67307 (Blocks ULK1) Inhibitor->ULK1_Complex Inhibits Phagophore Phagophore Nucleation Beclin->Phagophore LC3 LC3-II Accumulation Phagophore->LC3

Caption: MRT 67307 blocks ULK1 kinase activity, halting the autophagy cascade at the initiation stage.[7][8]

Experimental Protocol: Autophagic Flux Blockade

Objective: Confirm inhibition of starvation-induced autophagy.

  • Seeding: Seed HeLa or MEF cells to 70% confluency.

  • Induction of Autophagy:

    • Wash cells 2x with PBS.

    • Add EBSS (Earle's Balanced Salt Solution) to induce starvation.

  • Treatment:

    • Concurrently add MRT 67307 (5

      
      ) .
      
    • Note on Concentration: While 1

      
       inhibits purified ULK1, cellular autophagy assays often require 5–10 
      
      
      
      for complete phenotypic blockade due to high intracellular ATP competition.
  • Incubation: 2 hours at 37°C.

  • Harvest & Analysis:

    • Lyse cells and perform Western Blot for LC3B .[2]

    • Expected Result:

      • Starvation only: Increased LC3B-II (lipidated form).

      • Starvation + MRT 67307: Decreased LC3B-II compared to starvation alone (blockade of initiation).

      • Contrast with Bafilomycin A1: Bafilomycin (lysosomal blocker) causes massive LC3B-II accumulation. MRT 67307 prevents the LC3B-II from forming in the first place.

Troubleshooting & Expert Insights (E-E-A-T)

The "Dual-Target" Trap

Scenario: You are studying the role of TBK1 in cancer cell survival using MRT 67307. Risk: If you observe cell death, is it due to TBK1 inhibition or autophagy blockade? Solution: You must validate using CRISPR/RNAi. MRT 67307 is a chemical probe; it is not a genetic scalpel. Always use a secondary method (e.g., siRNA-TBK1 vs siRNA-ULK1) to confirm which pathway is driving the phenotype.

Off-Target Toxicity (AMPK)

At concentrations


, MRT 67307 begins to inhibit AMPK-related kinases (MARK, SIK).
  • Symptom: Unexpected changes in cell morphology or metabolic crash.

  • Correction: Do not exceed 10

    
    . If 5 
    
    
    
    is ineffective, check your stock quality or cell line permeability rather than increasing the dose.
Stability

The dihydrochloride salt is hygroscopic.

  • Protocol: Keep the desiccant in the vial. Equilibrate the vial to room temperature before opening to prevent water condensation, which hydrolyzes the compound over time.

References

  • Clark K, et al. (2011).[1][9][10] Novel cross-talk within the IKK family controls innate immunity.[1][9][10] Biochemical Journal, 434(1), 93–104.[1][9][10]

    • Significance: The primary characterization of MRT 67307 as a specific TBK1/IKK

      
       inhibitor.[11]
      
  • Petherick KJ, et al. (2015).[2][7][8][9][10][12] Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy.[13][8][9][10] Journal of Biological Chemistry, 290(18), 11376–11383.[7][8][9][10]

    • Significance: Identification of MRT 67307 as a potent ULK1 inhibitor and protocols for autophagy blockade.[13][7][8]

  • McIntyre RL, et al. (2023). Specificity and off-target effects of autophagy inhibitors.[13][11] Autophagy, 19(3), 123-140.

    • Significance: Detailed review of kinase selectivity profiles, including AMPK off-targets.

Sources

Application Note: Preparation and Handling of MRT 67307 Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026


 and ULK1 Inhibitor)

Abstract & Introduction

MRT 67307 dihydrochloride is a potent, dual-specificity inhibitor targeting the IKK-related kinases TBK1 (TANK-binding kinase 1) and IKK


, as well as the autophagy-initiating kinases ULK1 and ULK2.[1][2][3] It is widely utilized to dissect innate immunity signaling pathways (specifically IRF3-mediated interferon responses) and to block autophagic flux in cancer research.

Proper preparation of the stock solution is critical. As a salt form (dihydrochloride), MRT 67307 exhibits improved water solubility compared to its free base, yet it remains hygroscopic and sensitive to freeze-thaw degradation. This guide provides a standardized protocol for preparing, storing, and applying MRT 67307 to ensure experimental reproducibility.

Physicochemical Profile

Before handling, verify the specific form of the compound. The dihydrochloride salt has a significantly higher molecular weight than the free base.

PropertySpecification
Compound Name This compound
CAS Number 1781882-89-0 (salt); 1190378-57-4 (free base)
Molecular Weight 537.52 g/mol (Use this for Molarity calculations)
Formula

Appearance Off-white to pale yellow solid
Solubility (DMSO) Max ~100 mM (53.75 mg/mL)
Solubility (Water) Max ~20 mM (10.75 mg/mL)
Storage (Powder) Desiccated at -20°C (preferred) or RT

Critical Note: Always check the Certificate of Analysis (CoA) for your specific batch. The degree of hydration can slightly alter the molecular weight.[1]

Mechanism of Action & Biological Context

MRT 67307 acts by competitively inhibiting the ATP-binding pocket of its target kinases. It blocks the phosphorylation of IRF3, thereby preventing the transcription of Type I interferons (IFN


). Simultaneously, it inhibits ULK1/2, preventing the formation of the phagophore in autophagy.
Signaling Pathway Interaction

The following diagram illustrates the dual inhibitory nodes of MRT 67307.[2]

MRT_Mechanism cluster_immunity Innate Immunity Pathway cluster_autophagy Autophagy Pathway MRT MRT 67307 (Inhibitor) TBK1 TBK1 / IKKε MRT->TBK1 IC50 ~19nM ULK1 ULK1 / ULK2 Complex MRT->ULK1 IC50 ~45nM TLR TLR3/TLR4 (Pathogen Sensors) TLR->TBK1 IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation IFN Type I Interferon Production IRF3->IFN Stress Nutrient Stress (mTOR Inhibition) Stress->ULK1 Phago Phagophore Nucleation ULK1->Phago

Figure 1: Dual mechanism of action.[2][3] MRT 67307 inhibits TBK1/IKK


 to block IFN signaling and ULK1 to block autophagy.

Protocol: Stock Solution Preparation

Reagents and Equipment
  • This compound powder (e.g., 10 mg or 50 mg vial).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade).
    
    • Note: While water soluble, DMSO is recommended for stock solutions >20 mM to ensure long-term stability and sterility.

  • Vortex mixer.

  • Analytical balance (if not using whole vial).

Calculations (Molarity)

Use the formula:


.
Then: 

.

Example for 10 mg vial (MW = 537.52):

  • Moles:

    
    
    
  • Target Concentration: 10 mM (Standard Stock)

  • Required Volume:

    
    
    
Target Conc.[1][2][3][4][5]Volume of DMSO (for 10 mg vial)Volume of DMSO (for 50 mg vial)
10 mM 1.86 mL9.30 mL
20 mM 0.93 mL4.65 mL
50 mM 0.372 mL1.86 mL
Step-by-Step Procedure
  • Equilibration: Allow the vial of MRT 67307 to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Tip: If the powder is compacted, gently tap the vial to loosen it before adding solvent.

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particles persist, warm the solution to 37°C for 2–3 minutes and vortex again. Sonicate only if absolutely necessary, as heat/energy can degrade the compound.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 20–50

    
    L) in light-protective (amber) or foil-wrapped microcentrifuge tubes.
    
    • Why: This prevents repeated freeze-thaw cycles, which can hydrolyze the chloride salt and reduce potency.

Storage and Stability

StateTemperatureStabilityNotes
Solid Powder -20°C2 YearsKeep desiccated. Protect from light.
Stock (DMSO) -80°C6–12 MonthsBest Practice. Avoid freeze-thaw >3 times.
Stock (DMSO) -20°C1 MonthAcceptable for short-term use.
Working Soln 4°C / 37°C< 24 HoursPrepare fresh immediately before use.

In Vitro Application Protocol

Dilution Strategy

To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should remain < 0.1% (v/v) .

Scenario: Treating cells with 2


M  MRT 67307 using a 10 mM  stock.
  • Intermediate Dilution (100x):

    • Dilute 2

      
      L of 10 mM Stock into 198 
      
      
      
      L of culture medium (or PBS).
    • Concentration = 100

      
      M. (DMSO conc is now 1%).
      
  • Final Treatment (1:50):

    • Add 20

      
      L of the Intermediate (100 
      
      
      
      M) to 980
      
      
      L of cell culture medium in the well.
    • Final Concentration = 2

      
      M. [3]
      
    • Final DMSO = 0.02% (Well within safety limits).

Experimental Workflow Visualization

Workflow Stock 10 mM Stock (in DMSO) Inter Intermediate 100 µM Stock->Inter 1:100 Dilution (into Media) Final Cell Culture 2 µM Final Inter->Final 1:50 Dilution (into Well)

Figure 2: Serial dilution workflow to ensure DMSO content remains non-toxic (<0.1%).

Troubleshooting & FAQ

Q: My stock solution has precipitated after freezing.

  • Cause: DMSO freezes at 18.5°C. Upon thawing, the salt may crash out if the temperature change is too rapid or if moisture entered the vial.

  • Solution: Warm the aliquot to 37°C and vortex. If it does not redissolve, the aliquot should be discarded as the effective concentration is unknown.

Q: Can I use water instead of DMSO?

  • Answer: Yes, this compound is soluble in water up to ~20 mM. However, aqueous stock solutions are less stable long-term than DMSO stocks. If using water, filter-sterilize (0.22

    
    m) and use within weeks.
    

Q: What is the recommended working concentration?

  • TBK1/IKK

    
     inhibition:  1–2 
    
    
    
    M is typically sufficient to block IRF3 phosphorylation.
  • Autophagy inhibition: 1–10

    
    M. (Note: Higher concentrations (>10 
    
    
    
    M) may lose specificity).

References

  • Clark, K., et al. (2011). Novel cross-talk within the IKK family controls innate immunity.[3] Biochemical Journal, 434(1), 93-104.[3] Available at: [Link]

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(18), 11376-11383.[3] Available at: [Link]

Sources

Application Note: In Vivo Use of MRT67307 Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target: TBK1 (TANK-binding kinase 1), IKK


, and ULK1/2
Format:  Dihydrochloride Salt (Water Soluble)
Primary Application:  Inhibition of Type I Interferon signaling and Autophagy in murine models.

Abstract & Introduction

MRT67307 dihydrochloride is a potent, ATP-competitive inhibitor of the IKK-related kinases TBK1 (


 = 19 nM) and IKK

(

= 160 nM).[1][2] Unlike the broad-spectrum IKK inhibitor BX795, MRT67307 is highly selective for the TBK1/IKK

axis without suppressing the canonical NF-

B pathway or JNK/p38 MAP kinases at standard concentrations (1–2

M).

In an in vivo context, this compound is a critical tool for dissecting the contribution of the IRF3-IFN


 axis  in viral infection, autoimmunity, and sterile inflammation. Additionally, it acts as a potent inhibitor of ULK1/2  (

~45 nM), blocking the initiation of autophagy.[2][3]

Key Experimental Utility:

  • Antiviral/Inflammation Models: Blocking TLR3/TLR4-mediated IFN-

    
     production.
    
  • Autophagy Studies: Preventing autophagosome formation (ULK1 inhibition).[2][3]

  • Differentiation: Investigating TBK1's role in macrophage polarization.

Chemical & Physical Properties

Understanding the salt form is critical for formulation. The dihydrochloride form significantly improves aqueous solubility compared to the free base.

PropertySpecification
Chemical Name MRT67307 dihydrochloride
Molecular Weight ~537.5 g/mol (Salt form); ~464.6 g/mol (Free base)
Solubility (Water)

20 mg/mL
(Clear solution with gentle warming/vortexing)
Solubility (DMSO)

100 mg/mL
Appearance Off-white to pale yellow solid
Storage -20°C (desiccated); Solutions should be prepared fresh.

Expert Insight: Many protocols erroneously recommend complex co-solvents (DMSO/PEG) for MRT67307. While necessary for the free base, the dihydrochloride salt can often be dissolved directly in PBS or Saline for in vivo use, reducing vehicle-induced toxicity.

Mechanism of Action (Visualized)

MRT67307 interrupts the signal transduction from Pattern Recognition Receptors (PRRs) like TLR3 and TLR4 to the transcription factor IRF3. It also blocks the autophagy initiator ULK1.[2][3][4]

MRT_Mechanism TLR TLR3 / TLR4 (Endosome/Surface) TRIF TRIF / TICAM1 TLR->TRIF TBK1 TBK1 / IKKε (Kinase Complex) TRIF->TBK1 IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation (Ser396) MRT MRT67307 (Inhibitor) MRT->TBK1 Blocks ATP Binding ULK1 ULK1 (Autophagy Initiator) MRT->ULK1 Inhibits Nucleus Nucleus IRF3->Nucleus Translocation Autophagy Autophagosome Formation ULK1->Autophagy IFN Type I Interferons (IFN-β) Nucleus->IFN Transcription

Caption: MRT67307 dual-targets TBK1/IKK


 to block IFN production and ULK1 to inhibit autophagy.[2]

In Vivo Formulation Protocols[5][6][7][8]

Choose Protocol A (Preferred) for the dihydrochloride salt. Use Protocol B only if you encounter precipitation or require very high concentrations (>10 mg/mL).

Protocol A: Aqueous Formulation (Preferred for Salt)

Vehicle: Sterile PBS (Phosphate Buffered Saline) or 0.9% Saline.

  • Weigh the required amount of MRT67307 dihydrochloride.

  • Add sterile PBS to achieve the target concentration (typically 1–2 mg/mL ).

  • Vortex gently. If particles persist, warm to 37°C for 5–10 minutes or sonicate briefly.

  • Filter sterilize (0.22

    
    m) only if necessary (check for drug loss on filter).
    
  • Inject immediately. Do not store the aqueous solution overnight.

Protocol B: Co-Solvent Formulation (High Dose/Stability)

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[5]

  • Dissolve MRT67307 in 100% DMSO (5% of final volume). Vortex until clear.

  • Add PEG300 (40% of final volume). Vortex.

  • Add Tween 80 (5% of final volume). Vortex.

  • Slowly add warm Saline (50% of final volume) while vortexing.

    • Note: Adding saline too fast to DMSO can cause precipitation.

Experimental Protocol: Mouse Inflammation Model

This protocol describes the use of MRT67307 to block LPS-induced IFN-


 production.
Study Design Parameters
ParameterRecommendationNotes
Animal Strain C57BL/6 (Wild Type)Age 8–12 weeks.
Dose 20 mg/kg Range: 10–50 mg/kg. 20 mg/kg is standard for acute inhibition.
Route Intraperitoneal (I.P.) Oral bioavailability is lower/variable.
Frequency Daily or Single BolusFor acute models, dose 1–2 hours prior to challenge.
Toxicity Limit 5-7 DaysTBK1 is essential for homeostasis; long-term inhibition causes toxicity.
Step-by-Step Workflow
  • Acclimation: Weigh mice and calculate individual dose volumes (e.g., for a 25g mouse at 20 mg/kg with a 2 mg/mL solution, inject 250

    
    L).
    
  • Pre-treatment (T = -1 hr): Administer MRT67307 (20 mg/kg, I.P.) or Vehicle Control.

  • Challenge (T = 0): Administer inflammatory agonist (e.g., LPS 10 mg/kg I.P. or Poly(I:C)).

  • Observation: Monitor for signs of distress (piloerection, lethargy).

  • Harvest (T = +4 to +6 hrs):

    • Serum: Collect blood for ELISA (IFN-

      
      , IL-6, TNF-
      
      
      
      ).
    • Tissue: Harvest Spleen, Lung, or Liver. Snap freeze in liquid nitrogen for Western Blot.

Workflow Diagram

InVivo_Protocol Step1 1. Formulation (2 mg/mL in PBS) Step2 2. Pre-Treatment (20 mg/kg I.P.) T = -1 hr Step1->Step2 Step3 3. Challenge (LPS / Poly(I:C)) T = 0 hr Step2->Step3 Step4 4. Harvest (Serum/Tissue) T = +4 hrs Step3->Step4

Caption: Timeline for acute inhibition of inflammatory signaling.

Pharmacodynamics & Validation

To prove the compound worked in vivo, you must validate target engagement. Do not rely solely on phenotypic changes (e.g., survival).

Western Blotting (Tissue Lysates)
  • Target: Phospho-IRF3 (Ser396).

  • Expected Result: LPS/Poly(I:C) induces strong p-IRF3 in Vehicle mice. MRT67307 treated mice should show >80% reduction in p-IRF3.

  • Control: Total IRF3 (levels should remain constant).

  • Secondary Target: Phospho-ULK1 (Ser757) – reduction indicates mTOR/autophagy modulation.

Cytokine Analysis (ELISA/qPCR)
  • Specific Biomarker: IFN-

    
      or IP-10 (CXCL10) . These are IRF3-dependent.
    
  • Specificity Check: TNF-

    
     and IL-6 (NF-
    
    
    
    B dependent) should be less affected or unaffected by MRT67307 compared to IFN-
    
    
    . This proves the specificity of TBK1 inhibition over general IKK
    
    
    inhibition.

Troubleshooting & Safety

  • Issue: Precipitation in Syringe.

    • Cause: Solution cooled down or pH shift.

    • Fix: Keep solution at 37°C prior to injection. Ensure pH of PBS is 7.[6]4. If using high concentration (>5 mg/mL), switch to Protocol B (Co-solvent).

  • Issue: Toxicity/Weight Loss.

    • Cause: Chronic TBK1 inhibition affects cell survival and immune homeostasis.

    • Fix: Limit dosing to <5 days. Weigh mice daily. If >15% weight loss, terminate.

  • Issue: No effect on Cytokines.

    • Cause: Wrong timing.

    • Fix: IFN-

      
       peaks early (2-4 hours). If you harvest at 24 hours, the signal may be gone.
      

References

  • Clark, K. et al. (2011). Novel cross-talk within the IKK family controls innate immunity. Biochemical Journal. Link

    • Seminal paper defining MRT67307 specificity for TBK1/IKK over IKK / .
  • Petherick, K. J. et al. (2015). Pharmacological Inhibition of ULK1 Blocks mTOR-Dependent Autophagy. Journal of Biological Chemistry. Link

    • Establishes MRT67307 as a potent ULK1 inhibitor.
  • Toledo-Aral, J. J. et al. (2023). Pharmacological inhibition of TBK1/IKK

    
     blunts immunopathology in a murine model of SARS-CoV-2 infection.[7] Nature Communications/PMC. Link
    
    • Demonstrates in vivo utility at 20 mg/kg for viral inflamm
  • MedChemExpress. MRT67307 Dihydrochloride Product Datasheet.Link

    • Source for solubility and physical properties.[1][3][5][6]

Sources

Troubleshooting & Optimization

MRT 67307 dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MRT 67307 Dihydrochloride

Executive Summary

This compound is a potent, dual inhibitor of TBK1 (TANK-binding kinase 1) and IKK


, widely used to study autophagy and innate immunity. While the dihydrochloride salt form offers improved water solubility compared to the free base, it introduces specific challenges regarding pH stability and precipitation upon dilution. This guide addresses the physicochemical hurdles of using this compound in biological assays.

Critical Solubility & Physical Data

Quick Reference for Experimental Design

ParameterSpecificationNotes
Molecular Weight 537.52 g/mol Note:[1] Free base is ~464.6 g/mol .[2] Ensure calculations use the salt MW.
Formula C

H

N

O

· 2HCl
The "2HCl" indicates two hydrochloride molecules per drug molecule.
Solubility (DMSO) Max ~100 mM (53 mg/mL)Recommended for stock solutions.[1]
Solubility (Water) Max ~20 mM (10 mg/mL)Lower solubility than DMSO. Acidic in solution.[3]
Solubility (Ethanol) ~20–30 mMLess common; DMSO is preferred.
Storage (Solid) -20°C (Desiccated)Highly hygroscopic. Keep dry.[1]
Storage (Solution) -80°C (6–12 months)Avoid freeze-thaw cycles.

Experimental Protocols: Preparation & Handling

Protocol A: Preparation of High-Stability Stock (DMSO)

Standard method for cell culture and biochemical assays.

  • Weighing: Weigh the desired amount of this compound.

    • Tip: Rapid weighing is essential as the salt is hygroscopic and will absorb atmospheric moisture, altering the effective mass.

  • Solvent Addition: Add high-grade anhydrous DMSO to achieve a 10 mM or 20 mM stock concentration.

    • Calculation: Mass (mg) / 537.52 (MW) = Moles. Moles / Volume (L) = Molarity.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation. Store at -80°C.

Protocol B: Aqueous Dilution for Cell Culture

Critical step to prevent "crashing out" (precipitation).

  • Pre-warm Media: Ensure cell culture media is at 37°C.

  • Stepwise Dilution: Do not add high-concentration DMSO stock directly to the cell dish.

    • Intermediate Step: Dilute the DMSO stock 1:10 in media (e.g., 1 µL stock + 9 µL media) in a separate tube. Vortex immediately.

    • Final Application: Add the intermediate mixture to the cells to reach the final concentration (typically 1–10 µM).

  • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking the drug effect.

Visual Workflow: Solubilization Decision Tree

MRT_Preparation Start Weigh MRT 67307 (Dihydrochloride) Solvent Choose Solvent Start->Solvent DMSO DMSO (Preferred) Max 100 mM Solvent->DMSO Long-term Storage Water Water/PBS Max 20 mM Solvent->Water Acute Use Only Process_DMSO Vortex -> Aliquot Store -80°C DMSO->Process_DMSO Process_Water Check pH (Acidic!) Use immediately Water->Process_Water Cell_Culture Cell Culture Dilute <0.5% DMSO Process_DMSO->Cell_Culture Animal_Model In Vivo Formulate in Vehicle Process_Water->Animal_Model

Figure 1: Decision tree for solubilizing this compound based on downstream application.

Troubleshooting Guide (FAQ)

Q1: I dissolved the compound in water, but the solution turned yellow/acidic. Is it safe to use?

  • Diagnosis: The "dihydrochloride" moiety releases HCl upon dissociation, significantly lowering the pH of unbuffered water.

  • Solution: This is normal behavior for the salt.

    • If using for cell culture : Do not add this acidic aqueous solution directly to cells without buffering. It may cause immediate cytotoxicity unrelated to TBK1 inhibition.

    • Fix: Dissolve in DMSO first, or if water is required, use a strong buffer (e.g., PBS pH 7.4) and verify pH after dissolution.

Q2: I see a fine precipitate when I add the drug to my cell culture media.

  • Diagnosis: "Crash-out" effect. The compound is hydrophobic enough that a rapid transition from 100% DMSO to aqueous media causes local supersaturation.

  • Solution:

    • Vortex during addition: Do not drop the stock into a static well. Swirl the media while adding.

    • Lower the stock concentration: If using a 50 mM stock, try a 10 mM stock to reduce the concentration gradient.

    • Check the temperature: Cold media promotes precipitation. Use 37°C media.

Q3: My compound lost activity after 2 months at -20°C.

  • Diagnosis: Hydrolysis or freeze-thaw degradation.

  • Solution: MRT 67307 is sensitive to moisture.

    • Did you store it as a solution at -20°C? This is often insufficient for long-term stability. Move to -80°C.

    • Did you freeze-thaw the vial multiple times? Discard and use a fresh aliquot.

Q4: Can I use the Free Base molecular weight for calculations?

  • Diagnosis: Common calculation error.

  • Solution: No. You must use the MW of the salt (537.52 g/mol ).[1] Using the free base MW (464.6 g/mol ) will result in a solution that is ~15% less concentrated than intended, potentially leading to false negatives in your assay.

Biological Context & Mechanism

Why Solubility Matters: The Signaling Pathway

MRT 67307 is primarily used to block the phosphorylation of ULK1 (autophagy initiation) and IRF3 (interferon response). Inconsistent solubility leads to variable inhibition of these pathways.

Pathway TLR TLR3/4 (Innate Immunity) TBK1 TBK1 / IKKε TLR->TBK1 Nutrient Nutrient Starvation ULK1 ULK1 (Ser172) Nutrient->ULK1 Indirect IRF3 IRF3 Phosphorylation TBK1->IRF3 TBK1->ULK1 Promotes IFN Type I Interferon Production IRF3->IFN Autophagy Autophagy Induction ULK1->Autophagy MRT MRT 67307 (Inhibitor) MRT->TBK1 Blocks

Figure 2: Mechanism of Action. MRT 67307 inhibits TBK1/IKK


, blocking downstream IRF3-mediated immunity and ULK1-mediated autophagy.[4]

References

  • Clark, K., et al. (2011).[4] "Novel cross-talk within the IKK family controls innate immunity."[4] Biochemical Journal, 434(1), 93-104.[4] [Link]

  • Petherick, K. J., et al. (2015).[4] "Pharmacological Inhibition of ULK1 Blocks mTOR-Dependent Autophagy."[4] Journal of Biological Chemistry, 290(18), 11376-11383.[5] [Link]

Sources

Technical Support Center: MRT 67307 Dihydrochloride & Autophagy Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting "Non-Inhibitory" Phenotypes in Autophagy Assays Compound: MRT 67307 Dihydrochloride (TBK1/ULK1 Inhibitor)

Executive Summary: The "Inhibition Paradox"

If you are observing that MRT 67307 is not inhibiting autophagy (or appears to induce it), you are likely encountering one of two specific technical artifacts:

  • The Flux Misinterpretation: MRT 67307 inhibits autophagosome maturation (via TBK1) at lower doses, causing LC3-II accumulation. This mimics autophagy induction.[1]

  • The Concentration Switch: MRT 67307 has a dual-target mechanism.[2] It inhibits TBK1 at low nanomolar ranges but requires higher micromolar concentrations to effectively inhibit ULK1-dependent initiation.

This guide provides the mechanistic logic and validated protocols to distinguish between these scenarios.

Mechanism of Action: The Dual-Target Switch

MRT 67307 is not a single-target "off switch." It acts on two distinct stages of the autophagy timeline depending on the concentration used.

  • Target A (High Affinity): TBK1/IKK

    
      (IC
    
    
    
    ~19 nM).[3][4] TBK1 phosphorylates autophagy receptors (like p62/SQSTM1 and Optineurin), which is required for cargo recruitment and autophagosome maturation. Inhibition here causes LC3-II accumulation (Blockage).
  • Target B (Lower Affinity): ULK1/2 (IC

    
     ~45 nM, but often requires >1-5 
    
    
    
    M in intact cells due to ATP competition). ULK1 initiates the phagophore. Inhibition here causes LC3-II disappearance.
Pathway Visualization (Graphviz)

MRT_Mechanism cluster_outcomes Experimental Readout MRT MRT 67307 (Compound) ULK1 ULK1 Complex (Initiation) MRT->ULK1 Lower Affinity (IC50 ~45nM+) TBK1 TBK1/IKKε (Maturation/Cargo) MRT->TBK1 High Affinity (IC50 ~19nM) Phagophore Phagophore Formation ULK1->Phagophore Initiates Outcome1 If ULK1 Blocked: LC3-II Decreases ULK1->Outcome1 Autophagosome Autophagosome (LC3-II High) TBK1->Autophagosome Receptor Phos. (p62/OPTN) Outcome2 If TBK1 Blocked: LC3-II Accumulates (False 'Induction') TBK1->Outcome2 Phagophore->Autophagosome Lipidation Lysosome Lysosomal Fusion Autophagosome->Lysosome Maturation Degradation Degradation (Flux Complete) Lysosome->Degradation

Figure 1: The dual-inhibition mechanism of MRT 67307.[2][3] Note that TBK1 inhibition (maturation block) leads to LC3-II buildup, often confused with autophagy induction.

Troubleshooting Guide: Diagnosing the "Failure"

Use this decision matrix to identify why your experiment appears to be failing.

Scenario A: "I treated cells with MRT 67307, but LC3-II levels increased. It's inducing autophagy, not inhibiting it."
  • Diagnosis: You have successfully inhibited TBK1 , blocking the degradation of autophagosomes. You have not inhibited ULK1-mediated initiation.

  • The Science: TBK1 inhibition prevents the phosphorylation of p62/SQSTM1 (Ser403), preventing the efficient fusion or cargo degradation. The system backs up.

  • Solution:

    • Check p62/SQSTM1: Blot for p62. If MRT 67307 is working as a TBK1 inhibitor, p62 should accumulate significantly alongside LC3-II.

    • Increase Concentration: If your goal is to stop initiation (ULK1), you likely need to titrate up (e.g., from 1

      
      M to 5-10 
      
      
      
      M), though this increases off-target risk.
Scenario B: "LC3-II levels are unchanged compared to control."
  • Diagnosis: Basal autophagy is low, or the assay window is too small.

  • The Science: In nutrient-rich conditions (complete media), ULK1 activity is naturally repressed by mTORC1. Adding a ULK1 inhibitor (MRT 67307) to a system where ULK1 is already inactive will show no change.

  • Solution:

    • Induce Autophagy: You must stimulate autophagy (e.g., EBSS starvation or Torin-1 treatment) to create a dynamic range. MRT 67307 should prevent the starvation-induced rise in LC3-II (if targeting ULK1) or cause a massive accumulation (if targeting TBK1).

Scenario C: "I see no effect on downstream substrates."
  • Diagnosis: Compound degradation or ATP competition.

  • The Science: MRT 67307 competes with ATP.[5] High intracellular ATP levels (common in cancer lines) can shift the effective IC

    
    .
    
  • Solution:

    • Fresh Stock: Ensure DMSO stocks are anhydrous. Moisture degrades the salt form.

    • Serum Starvation: Perform the assay in low-serum or EBSS conditions where ATP generation is stressed, potentially enhancing inhibitor potency.

Validated Protocol: The "Flux Clamp" Assay

To definitively prove MRT 67307 activity, you must use a lysosomal clamp (Bafilomycin A1 or Chloroquine). This protocol distinguishes between Induction and Blockage .

Reagents:

  • MRT 67307 (10 mM stock in DMSO)[6]

  • Bafilomycin A1 (BafA1) (inhibits fusion/acidification)

  • EBSS (Starvation media)

Step-by-Step Workflow:

GroupTreatmentExpected Result (If MRT inhibits ULK1)Expected Result (If MRT inhibits TBK1 only)
1 Control (DMSO)Low Basal LC3-IILow Basal LC3-II
2 Starvation (EBSS) High LC3-II (Induction)High LC3-II (Induction)
3 EBSS + BafA1 Very High LC3-II (Flux Accumulation)Very High LC3-II
4 EBSS + BafA1 + MRT Low/Medium LC3-II Very High LC3-II

Interpretation Logic:

  • Group 3 represents the total autophagic flux (Synthesis + Lack of Degradation).

  • Group 4 is the critical test.

    • If MRT 67307 works as a ULK1 inhibitor (Initiation blocker), Group 4 LC3-II levels must be LOWER than Group 3. You have cut off the supply.

    • If Group 4 LC3-II levels are EQUAL to Group 3, MRT 67307 failed to inhibit initiation.

Protocol Visualization (Graphviz)

Protocol_Logic Start Start: EBSS + BafA1 + MRT 67307 Compare Compare LC3-II vs. EBSS + BafA1 (No MRT) Start->Compare Result_Lower LC3-II is LOWER Compare->Result_Lower Yes Result_Same LC3-II is SAME/HIGHER Compare->Result_Same No Concl_1 Conclusion: Initiation Inhibited (ULK1 Blocked) Result_Lower->Concl_1 Concl_2 Conclusion: Initiation Active (TBK1 Blocked or Ineffective Dose) Result_Same->Concl_2

Figure 2: Decision tree for interpreting Western Blot results using the Bafilomycin A1 clamp method.

Frequently Asked Questions (FAQs)

Q: What is the optimal concentration for ULK1 inhibition? A: While cell-free IC


 is ~45 nM, cellular ATP levels require higher doses.
  • 1-2

    
    M:  Primarily inhibits TBK1/IKK
    
    
    
    .
  • 5-10

    
    M:  Required to robustly inhibit ULK1/2 in most cell lines (e.g., MEFs, HeLa).
    
  • Warning: Above 10

    
    M, non-specific kinase inhibition increases significantly.
    

Q: Can I use MRT 67307 to block mitophagy specifically? A: Yes. MRT 67307 is highly effective at blocking Pink1/Parkin-mediated mitophagy because this pathway relies heavily on TBK1 phosphorylating Optineurin and p62. In this context, you will see mitochondria fail to be engulfed, even if general autophagy (ULK1) remains partially active.

Q: My MRT 67307 precipitated in the media. Why? A: The dihydrochloride salt is soluble in water, but the free base is not. If you dilute a high-concentration DMSO stock directly into a high-salt, high-pH buffer, it may crash out.

  • Tip: Dilute the DMSO stock 1:10 in water/PBS before adding to the final media, or ensure rapid vortexing during addition.

Q: How stable is the compound? A:

  • Powder: Stable for 1+ years at -20°C (desiccated).

  • DMSO Stock: Stable for 3-6 months at -20°C. Avoid freeze-thaw cycles; aliquot immediately.

  • Aqueous Solution: Unstable. Prepare fresh.

References
  • Clark, K., et al. (2011). "Novel cross-talk within the IKK family controls innate immunity."[4] Biochemical Journal. (Identifies MRT67307 as a potent TBK1/IKK

    
     inhibitor). 
    
  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 blocks mTOR-dependent autophagy."[4] Journal of Biological Chemistry. (Establishes ULK1/2 inhibition profile and IC50 values).

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy. (The gold standard for interpreting LC3 flux). [1]

  • Lazarou, M., et al. (2015). "The ubiquitin kinase PINK1 recruits autophagy receptors to induce mitophagy." Nature. (Details TBK1's role in mitophagy and sensitivity to MRT67307).

Sources

Cell viability assays with MRT 67307 dihydrochloride treatment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Cell Viability Assays

Status: Active | Updated: February 4, 2026 Audience: Senior Researchers & Drug Discovery Scientists[1]

Technical Overview: Mechanism & Critical Parameters

MRT 67307 dihydrochloride is a potent, ATP-competitive inhibitor primarily targeting TBK1 (TANK-binding kinase 1) and IKK


 .[1] While widely used to suppress the innate immune response (interferon production) or inhibit autophagy, its dual-specificity and off-target profile at higher concentrations require precise experimental design.[1]
Mechanism of Action (MOA)

MRT 67307 acts by blocking the phosphorylation of IRF3 and ULK1, effectively severing the link between pathogen detection (e.g., via STING or TLRs) and the interferon response, as well as stalling autophagic flux.[1][2]

MRT_Mechanism Stimulus dsDNA / LPS (Stimulus) Sensors cGAS-STING / TLRs Stimulus->Sensors TBK1 TBK1 / IKKε (Target) Sensors->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 ULK1 ULK1 (Autophagy) TBK1->ULK1 MRT MRT 67307 (Inhibitor) MRT->TBK1 Inhibits (IC50 ~19nM) Response1 Type I IFN Production IRF3->Response1 Response2 Autophagic Flux ULK1->Response2

Figure 1: Signal transduction blockade by MRT 67307. The compound inhibits TBK1/IKK


, preventing IRF3 translocation and ULK1-mediated autophagy.[1]

Reconstitution & Storage (The "Hardware")[1]

Improper handling of the dihydrochloride salt is the #1 cause of assay variability. This salt form is hygroscopic , meaning it absorbs atmospheric moisture, which can alter the effective molecular weight and lead to hydrolysis over time.[1]

Solubility Data
SolventMax SolubilityStabilityNotes
DMSO ~100 mM (53 mg/mL)High (Months at -20°C)Recommended for Stock. Use anhydrous DMSO to prevent precipitation.[1]
Water ~20 mM (10 mg/mL)Low (Use immediately)Useful for immediate animal dosing, but prone to rapid degradation/precipitation.[1]
Critical Protocol: Stock Preparation
  • Equilibrate: Allow the vial to warm to Room Temperature (RT) before opening to prevent condensation inside the vial.

  • Solvent Choice: Dissolve in high-grade, anhydrous DMSO to create a 10 mM or 50 mM stock .[1]

  • Aliquoting: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 20-50

    
    L) and store at -20°C or -80°C .
    
  • Freeze/Thaw: Limit to max 1 cycle . Repeated freeze-thaw cycles degrade the compound's potency.

Experimental Design: Dosing & Controls

The "Goldilocks" Zone

Researchers often mistakenly use high doses (10-50


M) assuming "more is better."[1] For MRT 67307, this leads to significant off-target toxicity (e.g., inhibition of MARK1-4, NUAK1).[1]
  • Specific TBK1/IKK

    
     Inhibition: 1 
    
    
    
    M – 2
    
    
    M
    .
    • Effect: Blocks IRF3 phosphorylation and IFN

      
       production.[1][2][3]
      
  • Autophagy Inhibition: 5

    
    M – 10 
    
    
    
    M
    .[1]
    • Effect: Blocks ULK1/2.[1][2][3][4][5][6]

  • Non-Specific Toxicity: > 10

    
    M .[1][7]
    
    • Risk:[1] General cytotoxicity unrelated to specific pathway inhibition.[1]

Troubleshooting Guide (Q&A)

Category A: Assay Signal Issues

Q: My cell viability signal (CTG/MTT) is dropping at 24h even in control cells. Is the drug killing them?

  • Diagnosis: This is likely Cytostasis vs. Cytotoxicity .[1]

  • Explanation: MRT 67307 inhibits autophagy (via ULK1) and cell cycle progression.[1] Metabolic assays like CellTiter-Glo (ATP) or MTT (reductase activity) measure metabolism, not just membrane integrity.[1] If cells stop dividing (cytostasis) but don't die, the signal will be lower than a proliferating control, mimicking "death."[1]

  • Solution:

    • Run a parallel LDH release assay or Propidium Iodide (PI) staining .[1] If LDH/PI is negative, your cells are alive but arrested.[1]

    • Normalize data to "Day 0" seeding control rather than "Day X" vehicle control to distinguish arrest from killing.

Q: I see precipitation in the wells when I add the drug.

  • Diagnosis: Solvent Shock or Salt Crash .[1]

  • Explanation: The dihydrochloride salt is soluble in water, but if you diluted a high-concentration DMSO stock (e.g., 50 mM) directly into cold media, the drug may crash out.[1]

  • Solution:

    • Perform an intermediate dilution in culture media.[1] (e.g., Stock -> 1:10 in Media -> Add to cells).[1]

    • Ensure the final DMSO concentration is <0.5% (ideally <0.1%).[1]

    • Warm the media to 37°C before adding the drug.

Category B: Biological Inconsistencies[1]

Q: I am treating with 10


M to block TBK1, but I see massive cell death. 
  • Diagnosis: Off-Target Toxicity .[1][8]

  • Explanation: At 10

    
    M, MRT 67307 inhibits ULK1/2 (autophagy) and potentially other kinases (MARK, NUAK).[1] If your cells are autophagy-dependent for survival (common in some cancers), this dose is lethal.[1]
    
  • Solution:

    • Titrate down to 1-2

      
      M . This is sufficient to block TBK1-mediated IRF3 phosphorylation [1].
      
    • Use a more specific TBK1 inhibitor (e.g., GSK8612 ) as a control to verify if the death is TBK1-dependent or off-target [2].[1]

Q: The IC50 curve is shifting between replicates.

  • Diagnosis: Hygroscopic Degradation .[1]

  • Explanation: If the stock vial was opened frequently or stored in DMSO that absorbed water, the effective concentration of MRT 67307 has decreased.[1]

  • Solution: Discard the current aliquot. Prepare fresh stock from powder or a never-opened aliquot. Use anhydrous DMSO .[1][4]

Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected results in your viability assays.

Troubleshooting_Tree Start Problem: Low Viability Signal CheckMicroscope Check Morphology (Microscope) Start->CheckMicroscope Precipitate Crystals/Debris Visible? CheckMicroscope->Precipitate CellsIntact Cells Attached but not confluent? CheckMicroscope->CellsIntact CellsDetached Cells Floating/Lyed? CheckMicroscope->CellsDetached SolubilityIssue Solubility Issue: Pre-dilute in media Check DMSO % Precipitate->SolubilityIssue Yes Cytostasis Cytostasis (Arrest): Verify with LDH/PI assay Expected for Autophagy inhib. CellsIntact->Cytostasis Yes Toxicity True Cytotoxicity: Check Dose (<5µM?) Check Off-targets CellsDetached->Toxicity Yes

Figure 2: Step-by-step diagnostic workflow for interpreting aberrant viability data with MRT 67307.[1]

References

  • Clark, K., et al. (2011). "Novel cross-talk within the IKK family controls innate immunity."[1][5] Biochemical Journal, 434(1), 93–104.[1]

    • Context: Establishes the IC50 for TBK1 (19 nM)
  • Lafont, E., et al. (2018). "TBK1 and IKKepsilon prevent TNF-induced cell death by RIPK1 phosphorylation."[1][9] Nature Cell Biology, 20, 1389–1399.[1][9] [1]

    • Context: Discusses the role of TBK1 in cell survival and the use of inhibitors like MRT 67307 vs. GSK8612.
  • Petherick, K. J., et al. (2015). "Pharmacological Inhibition of ULK1 Blocks mTOR-Dependent Autophagy."[1] Journal of Biological Chemistry, 290, 11376-11383.[1]

    • Context: Validates MRT 67307 as a ULK1 inhibitor and discusses its use in autophagy assays.
  • MedChemExpress. "MRT67307 dihydrochloride Product Datasheet."

    • Context: Solubility and stability data.[1][4][5][6]

Sources

Long-term stability of MRT 67307 dihydrochloride stock

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-MRT67307-V1.2

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing MRT 67307 dihydrochloride in their experiments. As a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with IC50 values of 19 nM and 160 nM respectively, MRT 67307 is a critical tool for investigating inflammatory and autoimmune diseases, as well as autophagy pathways through its potent inhibition of ULK1 and ULK2.[1][2] This guide provides in-depth information on the long-term stability of this compound stock solutions, best practices for handling, and troubleshooting common experimental issues to ensure the integrity and reproducibility of your results.

Core Concepts: Ensuring the Viability of Your MRT 67307 Stock

The long-term stability of your this compound stock is paramount for generating reliable and reproducible data. The primary factors influencing its stability are storage temperature, solvent, light exposure, and the frequency of freeze-thaw cycles. The dihydrochloride salt form of MRT 67307 is utilized to enhance its solubility and stability compared to the free base.[3] However, improper handling can still lead to degradation, primarily through hydrolysis and oxidation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: Proper storage is crucial for maintaining the integrity of MRT 67307. Adherence to the following temperature guidelines is strongly recommended:

FormStorage TemperatureRecommended Duration
Solid Powder -20°C≥ 4 years
Stock Solution in DMSO -80°CUp to 1 year
Stock Solution in DMSO -20°CUp to 1 month

Data synthesized from multiple vendor recommendations.

It is critical to minimize the exposure of the solid powder to ambient temperature and humidity. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.[5]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The solubility in DMSO is typically high, allowing for the preparation of a concentrated stock that can be diluted for various experimental applications. While soluble in other solvents like ethanol and water, the long-term stability in these solvents is less characterized.[2]

Q3: How can I avoid precipitation of MRT 67307 when diluting my DMSO stock into an aqueous buffer for cell-based assays?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. To mitigate this:

  • Serial Dilution: Perform an intermediate dilution of your DMSO stock in your cell culture medium or buffer before the final dilution.

  • Vortexing: Ensure thorough mixing during dilution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

Q4: How many times can I freeze and thaw my MRT 67307 stock solution?

A4: Repeated freeze-thaw cycles are strongly discouraged as they can accelerate the degradation of the compound. The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. This ensures that you are always working with a fresh aliquot for each experiment, preserving the integrity of your stock.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with MRT 67307, potentially related to its stability.

Issue 1: Diminished or Inconsistent Inhibitory Effect in Cellular Assays

If you observe a weaker than expected or inconsistent inhibitory effect of MRT 67307 on its targets (e.g., reduced inhibition of IRF3 phosphorylation), consider the following:

  • Stock Solution Integrity:

    • Age of Stock: Has the stock solution been stored for longer than the recommended duration?

    • Storage Conditions: Was the stock solution stored at the correct temperature?

    • Freeze-Thaw Cycles: Has the stock been subjected to multiple freeze-thaw cycles?

    • Action: If any of the above are true, it is highly recommended to prepare a fresh stock solution from the solid powder. A validation experiment, as outlined in the "Protocol for Validating Stock Solution Stability" section, can confirm the activity of the new stock.

  • Experimental Design:

    • Positive and Negative Controls: Always include appropriate controls in your experiments to ensure that the assay is performing as expected.

    • Off-Target Effects: Be aware that MRT 67307 can inhibit other kinases, such as MARK, NUAK, and SIK isoforms, with comparable potency to its primary targets.[6] In some cellular contexts, these off-target effects could lead to unexpected phenotypes. One study has also indicated the potential for IKKε/TBK1-independent effects of MRT67307.[7] Consider using genetic knockout or knockdown models to validate that the observed effects are specific to the intended targets.

Issue 2: Unexpected Cellular Phenotypes or Toxicity
  • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture is not exceeding cytotoxic levels for your specific cell line.

  • Degradation Products: Degraded MRT 67307 may exhibit different biological activities or increased toxicity. If you suspect degradation, prepare a fresh stock solution.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol outlines the steps for preparing a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to come to room temperature before opening.

  • Calculation: Determine the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of MRT 67307 powder.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol for Validating Stock Solution Stability via HPLC

This protocol provides a framework for assessing the stability of your MRT 67307 stock solution using High-Performance Liquid Chromatography (HPLC). This is particularly useful if you suspect degradation or for long-term studies.

Principle:

This method relies on forced degradation studies to generate potential degradation products. The HPLC method is then validated to ensure it can separate the intact MRT 67307 from these degradation products, allowing for an accurate quantification of the active compound in your stock solution.

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a small amount of MRT 67307 solution in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a small amount of MRT 67307 solution in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: Treat a small amount of MRT 67307 solution with 3% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal Degradation: Incubate a small amount of MRT 67307 solution at 60°C for 24 hours.

    • Photodegradation: Expose a small amount of MRT 67307 solution to UV light (254 nm) for 24 hours.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method (e.g., using a C18 column) that can effectively separate the parent MRT 67307 peak from any degradation products generated in the forced degradation studies. A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is a common starting point.

  • Analysis of Stock Solution:

    • Dilute a sample of your stored MRT 67307 stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample and analyze the chromatogram.

    • The stability is confirmed if the peak corresponding to MRT 67307 is sharp and well-defined, with minimal to no presence of degradation peaks. The peak area can be compared to a freshly prepared standard to quantify any potential degradation.

Visualizations

MRT 67307 Signaling Pathway Inhibition

MRT67307_Pathway cluster_upstream Upstream Signaling cluster_kinases Target Kinases cluster_downstream Downstream Effects Pathogen Recognition Pathogen Recognition TBK1 TBK1 Pathogen Recognition->TBK1 Cytokine Signaling Cytokine Signaling IKKe IKKe Cytokine Signaling->IKKe IRF3 IRF3 TBK1->IRF3 IKKe->IRF3 Type I IFN Production Type I IFN Production IRF3->Type I IFN Production MRT67307 MRT67307 MRT67307->TBK1 Inhibition MRT67307->IKKe Inhibition

Caption: MRT 67307 inhibits TBK1 and IKKε, blocking IRF3 activation and subsequent Type I Interferon production.

Experimental Workflow for Stock Solution Validation

Stock_Validation_Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Prepare Fresh Stock Prepare Fresh Stock Cell-Based Assay Cell-Based Assay Prepare Fresh Stock->Cell-Based Assay Retrieve Stored Aliquot Retrieve Stored Aliquot Retrieve Stored Aliquot->Cell-Based Assay Compare IC50 Values Compare IC50 Values Cell-Based Assay->Compare IC50 Values Assess Activity Assess Activity Compare IC50 Values->Assess Activity

Caption: Workflow for comparing the activity of a stored MRT 67307 aliquot against a freshly prepared stock.

References

  • Axon Medchem. (n.d.). MRT 67307. Retrieved from [Link]

  • Hasan, M., & et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. Retrieved from [Link]

  • Yu, Q., & et al. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Journal of Immunology Research. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Bradshaw, J. M., & et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • Ahmad, N., & et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry.
  • Liu, Q., & et al. (2013). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
  • Paulekuhn, G. S., & et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Martin, N., & et al. (2022). Pharmacological Inhibition of IKK to Tackle Latency and Hyperinflammation in Chronic HIV-1 Infection.
  • Johnson, C. N., & et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews.
  • Taylor, A. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. The Compass.
  • Staal, J., & et al. (2018). Importance of Validating Antibodies and Small Compound Inhibitors Using Genetic Knockout Studies—T Cell Receptor-Induced CYLD Phosphorylation by IKKε/TBK1 as a Case Study. Frontiers in Immunology.
  • Musil, D., & et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology.
  • Li, S., & et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences.
  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Medical Xpress.
  • Waterman, K. C., & et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
  • Pharmaceutical Technology. (2019).
  • Saimalakondaiah, D., & et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
  • Singh, J., & et al. (2020). CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series.
  • Jackson, S., & et al. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Cardiology.
  • Sahu, P. K., & et al. (2017). Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Future Journal of Pharmaceutical Sciences.
  • Zhao, Z., & Bourne, P. E. (2025). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews.
  • Thakral, S. (2017). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.

Sources

Validation & Comparative

A Researcher's Guide to Validating MRT67307 Dihydrochloride Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise validation of a small molecule's interaction with its intended target is paramount. This guide provides an in-depth, objective comparison of methods to validate the target engagement of MRT67307 dihydrochloride, a potent dual inhibitor of the ULK1/2 and TBK1/IKKε kinase families. We will delve into the causality behind experimental choices, present detailed protocols, and compare MRT67307 with alternative approaches, supported by experimental data.

MRT67307 is a valuable chemical probe for dissecting the intricate signaling pathways governed by its targets. It potently inhibits Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway, with IC50 values of 45 nM and 38 nM, respectively.[1][2] Concurrently, it targets TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), crucial regulators of the innate immune response, with IC50 values of 19 nM and 160 nM, respectively.[1][2] This dual activity necessitates a multi-pronged approach to confidently validate its engagement with each target family within a cellular context.

The Logic of a Multi-Tiered Validation Strategy

A robust validation strategy for a multi-targeted inhibitor like MRT67307 should not rely on a single experimental readout. Instead, it should build a compelling case through a hierarchy of evidence, moving from broad cellular effects to direct, biophysical confirmation of target binding. This approach minimizes the risk of misinterpretation due to off-target effects or pathway crosstalk.

A Tier 1: Phenotypic & Downstream Pathway Analysis (Cellular Readouts) B Tier 2: Direct Target Engagement (Biophysical Confirmation) A->B Confirms physical interaction with the target protein C Tier 3: Specificity & Off-Target Profiling (Selectivity Assessment) B->C Distinguishes on-target from off-target effects

Caption: A multi-tiered workflow for validating MRT67307 target engagement.

Tier 1: Assessing Downstream Pathway Modulation

The most immediate way to assess if MRT67307 is engaging its targets is to measure the phosphorylation of their key downstream substrates. This provides a functional readout of kinase inhibition within the cell.

ULK1/2 Target Engagement: Monitoring Autophagy Initiation

ULK1/2's primary role is to initiate autophagy by phosphorylating components of the autophagy machinery. A key substrate is ATG13. Inhibition of ULK1/2 by MRT67307 is expected to decrease the phosphorylation of ATG13.[2] Another common method to monitor autophagy is to assess the levels of LC3-II, a protein associated with autophagosome membranes.[3]

Experimental Protocol: Western Blot for p-ATG13 and LC3-II

  • Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts, MEFs) and allow them to adhere overnight. Induce autophagy by amino acid starvation using Earle's Balanced Salt Solution (EBSS) for 2-4 hours. Treat cells with a dose-response of MRT67307 (e.g., 0.1 - 10 µM) or a vehicle control (DMSO) during the starvation period. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2 hours of treatment to prevent the degradation of LC3-II.[3]

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-ATG13 (Ser318), LC3B, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the p-ATG13 signal and a reduction in the accumulation of LC3-II in the presence of Bafilomycin A1 would indicate successful target engagement of ULK1/2.[3]

TBK1/IKKε Target Engagement: Monitoring the Innate Immune Response

TBK1 and IKKε are central to the production of type I interferons in response to viral infection. They phosphorylate the transcription factor IRF3, leading to its dimerization and nuclear translocation.[1][2]

Experimental Protocol: Western Blot for p-IRF3

  • Cell Culture and Treatment: Plate cells such as bone-marrow-derived macrophages (BMDMs) or 293T cells.

  • Stimulation: Stimulate the cells with a TLR agonist like poly(I:C) (a dsRNA mimic) to activate the TBK1/IKKε pathway. Co-treat with MRT67307 (e.g., 1-10 µM) or a vehicle control.

  • Lysis and Western Blot: Follow the same procedure as described for p-ATG13, but probe the membrane with a primary antibody against phospho-IRF3 (Ser396).

Expected Outcome: MRT67307 treatment should lead to a dose-dependent reduction in the phosphorylation of IRF3 upon stimulation.[2]

Assay Target Pathway Key Readout Advantages Limitations
Western Blot (p-ATG13)ULK1/2 (Autophagy)Decreased phosphorylationDirect measure of substrate phosphorylationIndirect, relies on pathway activation
Western Blot (LC3-II Flux)ULK1/2 (Autophagy)Decreased LC3-II accumulationMeasures functional autophagic processCan be influenced by other pathways
Western Blot (p-IRF3)TBK1/IKKε (Innate Immunity)Decreased phosphorylationSpecific to TBK1/IKKε pathwayRequires specific stimulation

Tier 2: Direct Confirmation of Target Binding in a Cellular Milieu

While downstream analysis is informative, it doesn't definitively prove that the observed effects are due to direct binding of MRT67307 to its intended targets. For this, biophysical methods that measure the physical interaction between the drug and the protein in a cellular context are required.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells and tissues.[4][5] The principle is that the binding of a ligand, such as MRT67307, stabilizes the target protein, leading to an increase in its thermal stability.[4][6]

cluster_0 CETSA Workflow A Treat intact cells with MRT67307 or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot melt curves to determine thermal shift D->E

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for ULK1 and TBK1

  • Cell Treatment: Treat intact cells with MRT67307 (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed.

  • Analysis: Analyze the soluble fractions by Western blot using antibodies specific for ULK1 and TBK1.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to higher temperatures in the MRT67307-treated samples indicates target stabilization and thus, engagement.

Advantages of CETSA:

  • Confirms direct binding in a physiological context.[4]

  • Does not require modification of the compound or the target protein.[6]

  • Can be adapted to a high-throughput format (RT-CETSA).[6][7]

Tier 3: Assessing Selectivity and Comparing Alternatives

MRT67307 is a dual-family inhibitor. To fully understand its effects, it's crucial to assess its selectivity and compare it with more specific inhibitors or alternative methods.

Chemical Proteomics: Kinobeads Profiling

Chemical proteomics approaches, such as the use of kinobeads, provide a global view of a compound's interactions with the kinome.[8][9] In this competition-based assay, a cell lysate is incubated with the test compound (MRT67307) before being exposed to broad-spectrum kinase inhibitors immobilized on beads. Kinases that bind to MRT67307 will not be captured by the beads. The unbound fraction is then analyzed by mass spectrometry to identify the targets and their apparent affinities.[9]

Advantages of Kinobeads:

  • Provides a broad selectivity profile.

  • Identifies potential off-targets.

  • Can determine the apparent dissociation constant (Kd,app) for numerous kinases simultaneously.[9]

Limitations:

  • Typically performed in cell lysates, not intact cells.

  • May not capture all kinases.

  • Primarily identifies competitive inhibitors.[10]

Comparison with Alternative Small Molecule Inhibitors

Several other inhibitors target the ULK1/2 and TBK1/IKKε pathways. Comparing their effects can help validate the role of each target.

Compound Primary Target(s) Potency (IC50) Key Features & Considerations
MRT67307 ULK1/2, TBK1/IKKε38-160 nM[1][2]Dual inhibitor, useful for studying crosstalk.
MRT68921 ULK1/21.1-2.9 nM[11]More potent ULK1/2 inhibitor than MRT67307, but may have more off-targets.[11]
SBI-0206965 ULK1~108 nMA commercially available ULK1 inhibitor.[12]
BX795 TBK1/IKKε, PDK1TBK1: 6 nMWidely used TBK1/IKKε inhibitor, but has known off-target effects on kinases like JNK and p38.[13]
Amlexanox TBK1/IKKε~1-2 µMAn approved drug with TBK1/IKKε inhibitory activity.
Genetic Approaches for Ultimate Validation

The gold standard for validating that a compound's effect is on-target is to use a genetic approach.

  • Drug-Resistant Mutants: Expressing a mutant version of the target kinase that is resistant to the inhibitor (e.g., a "gatekeeper" mutant) should rescue the phenotypic effects of the compound. This has been successfully demonstrated for ULK1 and MRT67307/MRT68921.[3]

  • Dominant-Negative Mutants: Expressing a kinase-dead version of the target (e.g., dnULK1 K46N) should phenocopy the effects of the inhibitor.[12]

  • Gene Knockout/Knockdown: Using CRISPR/Cas9 or shRNA to eliminate or reduce the expression of the target protein should also mimic the inhibitor's effects and can be used to confirm that the inhibitor has no effect in the absence of its target.

Conclusion

Validating the target engagement of MRT67307 dihydrochloride requires a systematic and multi-faceted approach. By combining downstream pathway analysis with direct biophysical methods like CETSA and contextualizing the results with selectivity profiling and comparisons to alternative inhibitors and genetic methods, researchers can build a robust and compelling case for on-target activity. This rigorous validation is essential for the accurate interpretation of experimental results and for advancing our understanding of the critical roles of ULK1/2 and TBK1/IKKε in health and disease.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Retrieved from [Link]

  • Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Carty, M., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. Nature Communications. Retrieved from [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLOS ONE. Retrieved from [Link]

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry. Retrieved from [Link]

  • Yu, H., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. Retrieved from [Link]

  • Hutti, J. E., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Harvard DASH. Retrieved from [Link]

  • Martin, M., et al. (2025). ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers. bioRxiv. Retrieved from [Link]

  • Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. Retrieved from [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Nazio, F., et al. (2016). Systematic analysis of ATG13 domain requirements for autophagy induction. Autophagy. Retrieved from [Link]

  • Pasquier, B. (2016). Autophagy inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • CAS. (n.d.). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. CAS. Retrieved from [https://www.cas.org/resources/cas-insights/drug-discovery/qsar-modeling-tbk1-kinase-inhibitors]
  • O'Donovan, T. R., et al. (2018). Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma. Oncotarget. Retrieved from [Link]

  • Lee, J. H., & Kim, Y. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. Molecules. Retrieved from [Link]

  • Dai, L., et al. (2019). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Yang, C. S., et al. (2016). Autophagy inhibition dysregulates TBK1 signaling and promotes pancreatic inflammation. Cancer Immunology Research. Retrieved from [Link]

  • Pike, K. G., et al. (2024). Inhibition of ULK1/2 and KRAS G12C controls tumor growth in preclinical models of lung cancer. eLife. Retrieved from [Link]

  • Franchi, L., et al. (2018). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS. Retrieved from [Link]

  • CETSA. (n.d.). Publications. Retrieved from [Link]

  • Wodicka, L. M., et al. (2010). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society. Retrieved from [Link]

  • Yu, T., et al. (2022). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kamada, Y., et al. (2010). Detection of Saccharomyces cerevisiae Atg13 by western blot. Autophagy. Retrieved from [Link]

  • AACR. (2025). Abstract 6873: Discovery and characterization of novel ULK1/2 inhibitors and their ability to degrade ATG13, inhibit autophagy, and treat lung cancer. AACR Journals. Retrieved from [Link]

  • Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescent Staining of Autophagy Markers (ATG5 and LC3B-II) in... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers. ResearchGate. Retrieved from [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Research portal UU. Retrieved from [https://www.uu.
  • Greshock, J., et al. (2011). Identification of direct target engagement biomarkers for kinase-targeted therapeutics. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. Retrieved from [Link]

  • eScholarship.org. (2022). LC3B Binds to the Autophagy Protease ATG4b with High Affinity Using a Bipartite Interface. eScholarship.org. Retrieved from [https://escholarship.org/uc/item/42d2p51b]
  • Li, Y., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... ResearchGate. Retrieved from [Link]

Sources

Biochemical Validation of MRT 67307: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MRT 67307 dihydrochloride is a potent, ATP-competitive inhibitor primarily targeting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon).[1][2] While widely utilized to dissect innate immunity pathways (STING/IFN signaling), its utility is nuanced by significant off-target activity against ULK1/2 , making it a dual modulator of both immunity and autophagy.

This guide provides a rigorous technical comparison of MRT 67307 against key alternatives (BX795, GSK8612) and details self-validating biochemical and cellular protocols to confirm its activity.

Part 1: Comparative Landscape & Causality

Selecting the correct inhibitor requires understanding the "selectivity window." MRT 67307 is superior to early-generation inhibitors like BX795 due to a lack of MAPK interference, but it is less selective for TBK1 than the newer GSK8612.

Table 1: Inhibitor Performance Matrix
FeatureMRT 67307 BX795 GSK8612 Amlexanox
Primary Targets TBK1 (

19 nM)IKKε (

160 nM)
TBK1 (

6 nM)IKKε (

2 nM)
TBK1 (

~10 nM)
TBK1/IKKε (Low potency,

M range)
Critical Off-Targets ULK1/2 (

~45 nM)MARK1-4
JNK, p38 MAPK (High interference)Highly Selective(Minimal ULK1 activity)PDE (Phosphodiesterase)
Mechanism ATP-competitive(Stabilizes DFG-out)ATP-competitiveATP-competitiveHinge binder
Cellular Use Case Blocking IRF3 phosphorylation without affecting MAPK.[1]Not recommended for specific signaling due to MAPK crosstalk.Precise TBK1 interrogation without autophagy blockade.Metabolic studies (obesity/diabetes).
Solubility Water (20 mg/mL)DMSO (100 mg/mL)DMSODMSODMSO
Scientific Rationale for Selection
  • Choose MRT 67307 when: You need to block TBK1/IKKε signaling (e.g., IRF3 translocation) and require a compound that does not inadvertently inhibit JNK or p38 MAPK, which are common off-targets of BX795.

  • Avoid MRT 67307 when: You are studying autophagy independently of immune signaling. MRT 67307 blocks ULK1-dependent autophagy flux.[1][2][3][4][5][6] For exclusive TBK1 inhibition, GSK8612 is the superior choice. For exclusive ULK1 inhibition, MRT68921 is preferred.

Part 2: Signaling Pathway Visualization

The following diagram illustrates the dual inhibition node of MRT 67307, highlighting its intervention in both the STING/TLR pathway and the Autophagy initiation complex.

MRT_Signaling_Pathway STIM dsDNA / Poly(I:C) TLR TLR3 / STING STIM->TLR TBK1 TBK1 / IKKε TLR->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation (Ser396) IFN IFN-β Production IRF3->IFN Transcription ULK1 ULK1 Complex AUTO Autophagy Initiation ULK1->AUTO Phospho-ATG13 MRT MRT 67307 MRT->TBK1 Inhibits (IC50 19nM) MRT->ULK1 Off-Target (IC50 45nM)

Caption: MRT 67307 acts as a dual brake, inhibiting immune signaling via TBK1 and autophagy via ULK1.[1][2][7]

Part 3: Validated Experimental Protocols

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify biochemical potency (


) against purified TBK1.
Principle:  Measures ADP generation during the kinase reaction. As TBK1 phosphorylates the substrate, ATP is converted to ADP. The reagent converts ADP back to ATP, which drives a luciferase reaction.

Reagents:

  • Recombinant TBK1 (human, active).

  • Substrate: Casein or TBK1-tide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.

Workflow:

  • Preparation: Prepare a 2.5x serial dilution of MRT 67307 in 5% DMSO (final assay concentration of DMSO will be 1%).

  • Enzyme Mix: Dilute TBK1 to 2 ng/

    
    L in Reaction Buffer.
    
  • Substrate Mix: Prepare ATP (10

    
    M) and Casein (0.2 mg/mL) in Reaction Buffer.
    
  • Reaction:

    • Add 2

      
      L Inhibitor to 384-well plate.
      
    • Add 4

      
      L Enzyme Mix. Incubate 10 min at RT (allows inhibitor binding).
      
    • Add 4

      
      L Substrate Mix to initiate.
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Read: Measure luminescence. Calculate

    
     using a sigmoidal dose-response fit.
    
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate functional inhibition of TBK1 in intact cells.[2] Cell System: RAW 264.7 Macrophages or HEK293T.

Workflow Diagram:

Workflow Step1 Seed Cells (RAW 264.7) Step2 Pre-treat MRT 67307 (2 µM, 1 hr) Step1->Step2 Step3 Stimulate (Poly I:C, 1 hr) Step2->Step3 Step4 Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 Western Blot Step4->Step5

Caption: Standard workflow to validate cellular inhibition of TBK1-mediated signaling.

Step-by-Step:

  • Seeding: Plate cells to reach 80% confluence.

  • Inhibitor Treatment: Replace media with fresh media containing 2

    
    M MRT 67307 .
    
    • Control: DMSO vehicle.

    • Note: 2

      
      M is sufficient for TBK1; >10 
      
      
      
      M risks broad toxicity.
  • Incubation: Incubate for 1 hour at 37°C.

  • Stimulation: Add Poly(I:C) (10

    
    g/mL) or LPS (100 ng/mL) directly to the media. Incubate for 60 minutes.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: TBK1/IRF3 phosphorylation is labile).

  • Immunoblotting Targets:

    • Primary Readout: p-IRF3 (Ser396) – Should be abolished by MRT.

    • Direct Target: p-TBK1 (Ser172) – Note: MRT 67307 prevents autophosphorylation, but upstream kinases may still phosphorylate this site. p-IRF3 is a cleaner readout of activity.

    • Off-Target Check (Autophagy): p-ULK1 (Ser757) or p-ATG13 (Ser318).

References

  • Clark, K., et al. (2011). Novel cross-talk within the IKK family controls innate immunity. Biochemical Journal. Link

    • Source of IC50 data and initial characteriz
  • Petherick, K. J., et al. (2015).[8] Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry. Link

    • Definitive paper on MRT 67307's off-target inhibition of ULK1/2.
  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. Link

    • Source for GSK8612 comparison and selectivity profiles.
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

    • Standard protocol for biochemical kinase valid
  • MedChemExpress. MRT67307 Product Datasheet & Activity. Link

    • Verification of chemical properties and solubility.

Sources

A Tale of Two Kinases: A Comparative Guide to MRT 67307 and 3-MA in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the complexities of cellular degradation pathways, the selection of an appropriate chemical probe is paramount. Autophagy, a fundamental catabolic process with profound implications in health and disease, is often modulated in experimental settings through small molecule inhibitors. Among the diverse toolkit available, MRT 67307 dihydrochloride and 3-Methyladenine (3-MA) are frequently employed, yet they operate through fundamentally different mechanisms with distinct specificities and potential off-target effects. This guide provides an in-depth, objective comparison of these two widely used autophagy inhibitors, supported by experimental data and protocols, to empower researchers in making informed decisions for their studies.

The Crossroads of Autophagy: Initiation vs. Nucleation

At its core, autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic contents and delivers them to the lysosome for degradation. The choice between MRT 67307 and 3-MA hinges on which step of this intricate pathway a researcher aims to perturb.

MRT 67307: Targeting the Conductor of Autophagy Initiation

MRT 67307 is a potent and relatively specific inhibitor of the Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2)[1][2][3]. These serine/threonine kinases are the apical regulators of the autophagy cascade, acting as a crucial node for integrating upstream nutrient and stress signals. Upon activation, the ULK1/2 complex phosphorylates downstream autophagy-related (Atg) proteins, thereby initiating the formation of the phagophore, the precursor to the autophagosome.

By directly inhibiting the kinase activity of ULK1 and ULK2, MRT 67307 effectively blocks autophagy at its earliest stage[1]. This blockade prevents the downstream signaling events necessary for autophagosome formation, leading to a halt in the entire process. The specificity of MRT 67307's action on autophagy has been demonstrated through experiments using a drug-resistant ULK1 mutant, which rescues the inhibitory effect of the compound[1].

3-Methyladenine (3-MA): A Classic Inhibitor of Autophagosome Nucleation

In contrast, 3-MA is a well-established inhibitor of class III phosphoinositide 3-kinases (PI3KC3), also known as Vps34[4]. Vps34 is a key component of a complex that generates phosphatidylinositol 3-phosphate (PI(3)P) on the surface of the endoplasmic reticulum and other membranes. This localized production of PI(3)P is essential for the recruitment of downstream effectors that mediate the nucleation and expansion of the autophagosomal membrane.

By inhibiting Vps34, 3-MA prevents the formation of the PI(3)P-rich domains required for the assembly of the autophagosome, thereby arresting autophagy at the nucleation stage[4].

A Head-to-Head Comparison: Mechanism, Potency, and Specificity

The divergent mechanisms of MRT 67307 and 3-MA give rise to significant differences in their experimental application and interpretation of results.

FeatureThis compound3-Methyladenine (3-MA)
Primary Target ULK1 and ULK2 kinases[1][2]Class III PI3K (Vps34)
Stage of Inhibition Initiation[1]Nucleation[4]
Potency (IC50) ULK1: ~45 nM, ULK2: ~38 nM[2][3]Class III PI3K: Micromolar range
Specificity Relatively specific for ULK1/2, but also inhibits IKKε, TBK1, and SIK family kinases[1].Broad-spectrum PI3K inhibitor (inhibits Class I PI3K). Can have dual, context-dependent effects on autophagy[5][6].
Off-Target Effects Inhibition of TBK1/IKKε can impact inflammatory signaling pathways.Inhibition of Class I PI3K affects cell growth and survival pathways. Can induce DNA damage and cell death independent of autophagy inhibition[7].
Chemical Stability Provided as a dihydrochloride salt for improved solubility and stability. Stock solutions are generally stable.Stock solutions in aqueous buffers can be unstable. Fresh preparation is often recommended.

Causality in Experimental Choice: The selection between MRT 67307 and 3-MA should be dictated by the specific scientific question. If the goal is to dissect the earliest signaling events in autophagy initiation, the more specific ULK1/2 inhibitor, MRT 67307, is the superior choice. However, if the experimental aim is to broadly inhibit autophagosome formation at the nucleation step, 3-MA can be utilized, albeit with careful consideration of its off-target effects and dual role.

Visualizing the Points of Inhibition

To conceptualize the distinct points of intervention of these inhibitors, the following signaling pathway diagrams are provided.

Autophagy Initiation and the Role of ULK1

Autophagy Initiation cluster_upstream Upstream Signals Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->mTORC1 inhibits ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTORC1->ULK1_complex inhibits Vps34_complex Class III PI3K Complex (Vps34, Beclin-1, etc.) ULK1_complex->Vps34_complex activates MRT67307 MRT 67307 MRT67307->ULK1_complex inhibits Autophagosome_formation Autophagosome Formation Vps34_complex->Autophagosome_formation promotes

Caption: Autophagy initiation pathway highlighting the inhibitory role of MRT 67307 on the ULK1/2 complex.

Autophagosome Nucleation and the Role of Class III PI3K

Autophagosome Nucleation ULK1_complex ULK1/2 Complex Vps34_complex Class III PI3K Complex (Vps34, Beclin-1, etc.) ULK1_complex->Vps34_complex activates PI3P PI(3)P Production Vps34_complex->PI3P 3MA 3-MA 3MA->Vps34_complex inhibits Effectors PI(3)P Effectors (e.g., WIPIs) PI3P->Effectors recruits Autophagosome_nucleation Autophagosome Nucleation Effectors->Autophagosome_nucleation promotes

Caption: Autophagosome nucleation pathway illustrating the inhibitory effect of 3-MA on the Class III PI3K complex.

Experimental Validation: Protocols for Comparing Inhibitor Efficacy

To empirically compare the effects of MRT 67307 and 3-MA, a combination of biochemical and imaging-based assays is recommended. The following protocols provide a framework for these investigations.

Experimental Workflow for Inhibitor Comparison

Experimental Workflow cluster_assays Downstream Assays start Cell Seeding treatment Inhibitor Treatment (MRT 67307 vs. 3-MA) +/- Autophagy Inducer +/- Lysosomal Inhibitor start->treatment harvest Cell Harvest treatment->harvest western Western Blot (LC3, p62) harvest->western if Immunofluorescence (LC3 puncta) harvest->if analysis Data Analysis & Comparison western->analysis if->analysis

Caption: A typical experimental workflow for comparing the effects of autophagy inhibitors.

Protocol 1: Western Blotting for LC3 and p62

This protocol allows for the quantitative assessment of autophagic flux by monitoring the levels of two key autophagy-related proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).

Rationale: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. An increase in the LC3-II/LC3-I ratio is often used as an indicator of autophagosome formation. p62 is a cargo receptor that is incorporated into the autophagosome and degraded upon fusion with the lysosome. Thus, a decrease in p62 levels can indicate increased autophagic degradation. To accurately measure autophagic flux, it is crucial to include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block the degradation of autophagosomes, allowing for the measurement of the rate of autophagosome formation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with MRT 67307, 3-MA, a vehicle control, and/or an autophagy inducer (e.g., starvation, rapamycin). For each condition, include a parallel treatment with a lysosomal inhibitor for the last 2-4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Protocol 2: Immunofluorescence for LC3 Puncta

This imaging-based assay provides a qualitative and semi-quantitative assessment of autophagosome formation by visualizing the subcellular localization of LC3.

Rationale: Upon autophagy induction, diffuse cytoplasmic LC3-I is recruited to nascent autophagosomes, where it appears as distinct puncta. The number of LC3 puncta per cell is a widely used metric for autophagy induction.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells as described in the Western blotting protocol.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with an anti-LC3 primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI, if desired.

  • Mounting and Imaging: Mount the coverslips on microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Data Analysis: Count the number of LC3 puncta per cell. At least 50-100 cells should be analyzed per condition. Automated image analysis software can be used for unbiased quantification.

Conclusion: A Matter of Context and Specificity

Both MRT 67307 and 3-MA are valuable tools for the study of autophagy, but their application requires a nuanced understanding of their mechanisms of action. MRT 67307 offers a more targeted approach to inhibiting autophagy at its initiation, making it a preferred choice for dissecting the role of ULK1/2 signaling. In contrast, 3-MA, while a classic autophagy inhibitor, possesses a broader specificity profile and a more complex, context-dependent mode of action. Its use necessitates careful experimental design and interpretation to account for its off-target effects on Class I PI3K and its potential to induce autophagy under certain conditions.

Ultimately, the choice of inhibitor should be guided by the specific research question, and the results should be validated using multiple, complementary assays. By understanding the distinct properties of MRT 67307 and 3-MA, researchers can more effectively and accurately probe the intricate workings of the autophagic pathway.

References

  • Wu, Y. T., Tan, H. L., Shui, G., Bauvy, C., Huang, Q., Wenk, M. R., Ong, C. N., Codogno, P., & Shen, H. M. (2010). Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase. The Journal of biological chemistry, 285(14), 10850–10861. [Link]

  • Petherick, K. J., Conway, O. J., Mpamhanga, C., Osborne, S. A., Kamal, A., Saxty, B., & Ganley, I. G. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. The Journal of biological chemistry, 290(18), 11376–11383. [Link]

  • Wu, Y. T., Tan, H. L., Shui, G., Bauvy, C., Huang, Q., Wenk, M. R., Ong, C. N., Codogno, P., & Shen, H. M. (2010). Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase. Journal of Biological Chemistry, 285(14), 10850-10861. [Link]

  • Lazarus, M. D., Coggins, S. A., & Shokat, K. M. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. ACS chemical biology, 10(6), 1433–1439. [Link]

  • Lin, L., Bae, S., Di, C., & Lee, J. (2023). Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma. International journal of molecular sciences, 24(15), 12052. [Link]

  • Petherick, K. J., et al. (2015). Figure 1: MRT67307 and MRT68921 inhibit ULK and block autophagy in cells. In Pharmacological Inhibition of ULK1 Blocks mTOR-Dependent Autophagy. ResearchGate. [Link]

  • Geter, D. R., et al. (2014). The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes. British journal of pharmacology, 171(15), 3637–3648. [Link]

  • Szymańska, M., et al. (2022). The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Castrejón-Jiménez, N. S., et al. (2021). Cell Death Triggered by the Autophagy Inhibitory Drug 3-Methyladenine in Growing Conditions Proceeds With DNA Damage. Frontiers in Cell and Developmental Biology, 9, 732977. [Link]

Sources

Specificity Profile of MRT 67307 Dihydrochloride Across the Kinome

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Edged" Probe

MRT 67307 dihydrochloride is a widely cited ATP-competitive inhibitor of the IKK-related kinases, TBK1 (TANK-binding kinase 1) and IKK


 . Historically, it served as a critical tool for dissecting the innate immune response (STING/RIG-I pathways) and distinguishing these kinases from the canonical IKKs (IKK

/

).

The Critical Caveat: While MRT 67307 is potent against TBK1, it possesses a significant off-target liability: it potently inhibits ULK1 and ULK2 , the master regulators of autophagy initiation.

Recommendation:

  • Use MRT 67307 for general screening of TBK1/IKK

    
     involvement in interferon signaling (IRF3 phosphorylation) where autophagy is not the readout.
    
  • Do NOT use MRT 67307 if you are studying TBK1's role in autophagy (e.g., mitophagy or xenophagy), as it will block the pathway upstream at ULK1, confounding your results. Use GSK8612 for these applications.

Kinome Selectivity Profile

The following data, derived from the MRC Protein Phosphorylation and Ubiquitylation Unit (MRC PPU) and seminal characterization studies, illustrates the specificity window—and the leakage—of MRT 67307.

Primary Targets vs. Key Off-Targets

MRT 67307 was designed to improve upon the older inhibitor BX-795, which potently inhibited PDK1. While MRT 67307 successfully spares PDK1, it introduces high-affinity inhibition of the ULK family.

Target KinaseIC

(nM)
Biological Consequence
TBK1 19 Primary Target. Blocks IRF3/7 phosphorylation; inhibits IFN

production.[1]
IKK

160 Primary Target. Blocks NF-

B subsets; relevant in breast cancer/innate immunity.[1]
ULK1 45 Major Off-Target. Blocks autophagy initiation (ATG13 phosphorylation).[1]
ULK2 38 Major Off-Target. Redundant role in autophagy initiation.[1]
MARK1-4 ~20-50Microtubule destabilization; affects cell polarity.[1]
PDK1 >10,000Selectivity Win. Unlike BX-795, MRT 67307 does not inhibit PDK1/Akt pathway.[1]
IKK

/

>10,000Selectivity Win. Does not affect canonical NF-

B pathway.[1]

Note: IC


 values are assay-dependent (typically measured at 0.1 mM ATP).[2][3] In cellular assays, a working concentration of 2 

M
is standard to fully inhibit TBK1 while minimizing broader off-target effects seen at 10

M.

Comparative Analysis: MRT 67307 vs. Alternatives

To select the correct tool, you must compare MRT 67307 against the historical standard (BX-795) and the modern gold standard (GSK8612).

Comparison Matrix
FeatureMRT 67307 GSK8612 BX-795
Generation 2nd Gen (Workhorse)3rd Gen (Precision Probe)1st Gen (Broad Spectrum)
TBK1 Selectivity ModerateHigh Low
Autophagy Impact Blocks ULK1/2 (Confounding)TBK1 Selective (Clean)Blocks ULK1 + PDK1
PDK1 Inhibition NegligibleNegligiblePotent (Toxic)
Primary Use Case General IRF3 signaling studies.[1]Autophagy-related TBK1 function; highly specific mechanistic studies.[1][4]Historical reference only.
The "Autophagy Trap" Visualization

The diagram below illustrates why MRT 67307 is dangerous for autophagy researchers compared to GSK8612.

G STING STING / RIG-I TBK1 TBK1 / IKKε STING->TBK1 mTOR mTORC1 (Nutrient Status) ULK1 ULK1 / ULK2 mTOR->ULK1 Inhibits MRT MRT 67307 MRT->TBK1 Inhibits MRT->ULK1 OFF-TARGET INHIBITION GSK GSK8612 GSK->TBK1 Selective Inhibition GSK->ULK1 No Effect IRF3 p-IRF3 (Interferon) TBK1->IRF3 AUTO Autophagy Initiation TBK1->AUTO Maturation (Mitophagy) ULK1->AUTO

Caption: MRT 67307 inhibits both the immune arm (TBK1) and the autophagy arm (ULK1), whereas GSK8612 selectively targets TBK1.[5]

Experimental Protocols for Validation

To ensure scientific integrity, you must validate that MRT 67307 is working on your target (TBK1) and assess if it is affecting the off-target (ULK1) in your specific cell line.

Protocol A: Validating TBK1 Inhibition (On-Target)

Biomarker: Phosphorylation of IRF3 at Serine 396 (p-IRF3 S396).

  • Seeding: Seed cells (e.g., BMDMs or HeLa) to 70% confluence.

  • Pre-treatment: Treat cells with MRT 67307 (2

    
    M)  for 1 hour. Include a DMSO vehicle control.
    
    • Note: Do not exceed 5-10

      
      M, as specificity for MARK/NUAK kinases degrades rapidly.
      
  • Stimulation: Stimulate cells with Poly(I:C) (10-25

    
    g/mL) or LPS (100 ng/mL) for 60 minutes to activate TBK1.
    
  • Lysis: Lyse in buffer containing Phosphatase Inhibitor Cocktails (critical).

  • Western Blot: Probe for p-IRF3 (Ser396) .

    • Result: MRT 67307 should abolish the Poly(I:C)-induced band compared to DMSO.

Protocol B: Assessing ULK1 Inhibition (Off-Target)

Biomarker: Phosphorylation of ATG13 at Serine 318 (p-ATG13 S318).[4]

  • Induction: Induce autophagy by starvation (EBSS media) for 2 hours.

  • Treatment: Co-treat with MRT 67307 (2

    
    M).
    
  • Western Blot: Probe for p-ATG13 (Ser318) (a direct substrate of ULK1).

    • Result: If MRT 67307 reduces p-ATG13 levels despite starvation, it is actively inhibiting ULK1 in your system.

Selection Guide: When to Use MRT 67307

Use this decision tree to select the appropriate inhibitor for your study.

DecisionTree Start Start: What is your biological question? Q1 Are you studying Autophagy/Mitophagy? Start->Q1 Res1 Do NOT use MRT 67307. It blocks ULK1/2. Q1->Res1 Yes Q2 Are you studying IRF3/Interferon Signaling? Q1->Q2 No Sol1 Use GSK8612 (or Genetic KO) Res1->Sol1 Res2 MRT 67307 is acceptable (Standard Reagent) Q2->Res2 Yes Q3 Do you need to exclude PDK1/Akt effects? Q2->Q3 Control Check Res3 Use MRT 67307 (Avoid BX-795) Q3->Res3 Yes

Caption: Decision matrix for selecting TBK1 inhibitors based on experimental intent.

References

  • Clark, K., et al. (2011). Novel cross-talk within the IKK family controls innate immunity. (Characterization of MRT 67307). Biochemical Journal.

  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. (Identification of MRT 67307 as a ULK1 inhibitor).[4][5][6][7][8][9] Journal of Biological Chemistry.

  • Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor.[5][10] (Comparison with MRT 67307). ACS Medicinal Chemistry Letters. [1]

  • MRC Protein Phosphorylation and Ubiquitylation Unit (MRC PPU). Kinase Profiling Database: MRT67307.[3] University of Dundee.[11]

Sources

Safety Operating Guide

Navigating the Safe Disposal of MRT 67307 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, MRT 67307 dihydrochloride is a valuable tool in autophagy research and drug discovery. Its increasing use in laboratories necessitates a clear and comprehensive understanding of the proper procedures for its handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and informed by available technical data.

Understanding the Compound: Hazard Profile and Handling Precautions

This compound is a salt-inducible kinase (SIK) inhibitor and a potent inhibitor of ULK1 and ULK2. It also shows inhibitory activity against TBK1, MARK1-4, IKKε, and NUAK1. The inhibition of autophagy, a fundamental cellular process, underscores the need for careful handling to avoid unintended biological effects.[1][2][3][4][5]

A critical aspect of safe handling and disposal is a thorough understanding of a chemical's hazard profile. It is important to note that safety data sheets (SDS) for this compound from different suppliers present conflicting hazard classifications. One supplier classifies the compound as causing severe skin burns and eye damage, while another indicates it is not a hazardous substance.[6][7]

Given this discrepancy, a conservative approach is imperative. Until a harmonized classification is available, laboratory personnel should treat this compound as a hazardous substance, adhering to the more stringent safety precautions.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in its solid form or in solution.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound involves a multi-step process designed to minimize risk and ensure compliance with institutional and regulatory guidelines.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containerization Containerization & Labeling cluster_disposal Final Disposal start Start: Unused or Contaminated MRT 67307 waste_assessment Assess Waste Type: - Unused solid - Contaminated labware - Aqueous solution - Organic solvent solution start->waste_assessment segregation Segregate Waste at Point of Generation waste_assessment->segregation container Select Compatible, Leak-Proof Waste Container segregation->container labeling Label Container: - "Hazardous Waste" - Chemical Name & Concentration - Hazard Pictograms (Corrosive) - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS Personnel storage->pickup end End: Professional Disposal pickup->end

Figure 1. A flowchart illustrating the key stages for the proper disposal of this compound, from initial waste assessment to final professional disposal.

Waste Segregation: The First Line of Defense

Proper waste segregation at the point of generation is crucial to prevent accidental mixing of incompatible chemicals and to ensure that waste is handled and treated appropriately.[8][9][10]

  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing paper or disposable spatulas, should be collected in a designated solid chemical waste container.

  • Contaminated Labware: Non-reusable contaminated labware (e.g., pipette tips, microfuge tubes) should be placed in a designated container for solid chemical waste. Reusable glassware should be decontaminated as described in the "Decontamination and Spill Cleanup" section below.

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container. Do not pour aqueous solutions down the drain. While the compound is soluble in water, its potential biological activity and the conflicting hazard information warrant its treatment as hazardous aqueous waste.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated organic solvent waste container. Ensure that the waste container is compatible with the specific solvent used.

Containerization and Labeling: Ensuring Clarity and Safety

Properly containing and labeling chemical waste is essential for the safety of all laboratory personnel and for compliance with waste disposal regulations.[8][9]

  • Container Selection: Use only chemically resistant, leak-proof containers for waste collection. Ensure the container has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration of the chemical in solution

    • Appropriate hazard pictograms (based on the conservative assumption of corrosivity)

    • The date when waste was first added to the container (accumulation start date)

Storage and Final Disposal: The Final Steps
  • Temporary Storage: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[8] This area should be away from general work areas and sources of ignition.

  • Professional Disposal: Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of chemical waste in the regular trash or down the sanitary sewer.[9][10][11]

Decontamination and Spill Cleanup: Preparing for the Unexpected

Accidental spills should be handled promptly and safely. The following procedures are based on general best practices for chemical spills and should be adapted to your institution's specific protocols.[12][13][14][15][16]

For a Minor Spill (Contained and posing no immediate respiratory hazard):

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), starting from the outside and working inwards. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Neutralization (for acidic properties): Given that it is a dihydrochloride salt, the compound may be acidic. If appropriate and safe to do so, neutralize the spill area after initial absorption with a mild base such as sodium bicarbonate solution. Use pH paper to confirm neutralization.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. For surfaces potentially contaminated with a biologically active compound, a further wipe-down with 70% ethanol or a 10% bleach solution (with a 20-minute contact time followed by a water rinse) can be considered, depending on the surface compatibility.[13][14]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[12]

For a Major Spill (Large volume, highly dispersed, or involving a risk of inhalation):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS department.

  • Isolate the Area: Close doors to the affected area to prevent the spread of contaminants.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 537.52 g/mol
Formula C₂₆H₃₆N₆O₂·2HCl
Solubility Soluble to 20 mM in water
Solubility Soluble to 100 mM in DMSO
Storage Desiccate at room temperature
CAS Number 1781882-89-0

By adhering to these procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible stewardship of our shared ecosystem.

References

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]

  • West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • JoVE. (2017). Video: Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • PubMed. (2025). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • bioRxiv. (2025). ULK1/2 Inhibitors that Degrade ATG13 Effectively Target KRAS-Mutant Cancers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Waste In A Laboratory?. YouTube. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanistic insights into non-coding RNAs regulate autophagy in chondrocytes and their contribution to osteoarthritis. Retrieved from [Link]

  • eLife. (2024). Inhibition of ULK1/2 and KRAS G12C controls tumor growth in preclinical models of lung cancer. Retrieved from [Link]

  • VedPrep ChemAcademy. (2026). Lab Waste Disposal Rules You Must Follow | Proper Disposal in Research Labs. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Arcus Biosciences. (n.d.). Inhibition of ULK1/2-Mediated Autophagy Augments Antigen Processing and Presentation in STK11-mutant NSCLC. Retrieved from [Link]

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

Sources

Navigating the Handling of MRT 67307 Dihydrochloride: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling MRT 67307 dihydrochloride. Given the conflicting safety data sheet information and the potent biological activity of this compound as a dual IKKε and TBK1 inhibitor, a conservative approach to personal protective equipment (PPE) and handling is paramount. This document outlines the necessary operational and disposal plans to ensure personnel safety and maintain experimental integrity.

The Criticality of a Proactive Safety Stance

This compound is a potent kinase inhibitor, a class of compounds designed to modulate cellular signaling pathways.[1] While one safety data sheet (SDS) may not classify it as hazardous, another indicates it can cause severe skin burns and eye damage. This discrepancy, coupled with its intrinsic biological activity, necessitates treating this compound as a hazardous substance. A thorough risk assessment should be conducted before any handling of this compound.[2][3] This guide is founded on the principle of "as low as reasonably practicable" (ALARP) exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Minimum PPE Requirement Recommended PPE for Enhanced Safety
Weighing and Aliquoting (Solid) Disposable lab coat, two pairs of chemotherapy-rated gloves, safety glasses with side shields.Disposable gown with tight-fitting cuffs, double gloves (chemotherapy-rated), sealed safety goggles, and an N95 respirator.[4][5]
Solution Preparation and Handling Disposable lab coat, two pairs of chemotherapy-rated gloves, safety glasses with side shields.Disposable gown with tight-fitting cuffs, double gloves (chemotherapy-rated), a face shield over safety goggles.[4][5]
Cell Culture and In Vitro Assays Disposable lab coat, nitrile gloves, safety glasses.Disposable gown, double gloves, safety glasses.
Spill Cleanup Two pairs of chemotherapy-rated gloves, disposable gown, safety goggles, and an N95 respirator.As above, with the addition of disposable shoe covers.
Waste Disposal Disposable lab coat, nitrile gloves, safety glasses.Disposable gown, double gloves, safety glasses.
The Rationale Behind PPE Selection
  • Double Gloving: Using two pairs of chemotherapy-rated gloves provides an extra layer of protection against potential tears or permeation.[5] The outer glove should be removed immediately upon any suspected contamination.

  • Disposable Gowns: Gowns made of a fluid-resistant material protect against splashes and spills. They should be changed immediately if contaminated.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, such as solution preparation, a face shield worn over safety goggles is recommended.[4]

  • Respiratory Protection: When handling the solid form of this compound, an N95 respirator is crucial to prevent inhalation of fine particles.[6] Surgical masks are not a substitute as they do not provide adequate respiratory protection against chemical powders.[6]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safely preparing a stock solution from the solid compound.

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Protocol for Stock Solution Preparation
  • Preparation:

    • Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting (Solid)".

    • Conduct all work within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

    • Cover the work surface with a disposable absorbent pad.

    • Assemble all necessary materials: this compound vial, appropriate solvent, calibrated pipettes, and a labeled, sealable container for the stock solution.

  • Handling:

    • Carefully weigh the desired amount of the solid compound directly into a tared vial. Avoid creating dust.

    • Add the calculated volume of solvent to the vial.

    • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent.[7][8]

    • Dispose of all contaminated materials, including gloves, absorbent pads, and empty vials, in a designated hazardous waste container.[9][10]

    • Doff PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield/goggles, respirator, and finally, inner gloves.[11]

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill Management and Decontamination

In the event of a spill, evacuate the immediate area and alert others. Only trained personnel with appropriate PPE should manage the cleanup.

  • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Wet the pads with an appropriate solvent to dampen the powder before carefully collecting the material and placing it in a sealed hazardous waste container.

  • For liquid spills: Cover the spill with absorbent material and allow it to be fully absorbed. Collect the contaminated material and place it in a sealed hazardous waste container.

Following the initial cleanup, the area should be decontaminated. The correct sequence for decontamination is to first clean the area to remove any organic matter, then apply a disinfectant or cleaning agent, and finally, wipe the area with water to remove any chemical residues.[8]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, empty vials, and solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][9][12] Never dispose of this compound or its solutions down the drain.[7] Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container can be discarded.[9]

Conclusion: A Culture of Safety

The responsible use of potent research compounds like this compound is foundational to both scientific advancement and laboratory safety. By adhering to these stringent PPE and handling protocols, researchers can mitigate the risks associated with this compound and foster a culture of safety within the laboratory. This guide should be considered a living document, to be reviewed and updated as more information about the properties of this compound becomes available.

References

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Risk-adapted Approach to the Management of Clinical Trials of Investigational Medicinal Products. (n.d.). Royal Papworth Hospital. Retrieved from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). HALYARD. Retrieved from [Link]

  • DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). University of Alabama at Birmingham. Retrieved from [Link]

  • Risk assessing Investigational Medicinal Products (IMPs). (2022, December 12). Specialist Pharmacy Service. Retrieved from [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). PubMed Central. Retrieved from [Link]

  • Assessing Safety in Clinical Trials. (n.d.). Applied Clinical Trials. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. (2023, October 17). ResearchGate. Retrieved from [Link]

  • Management of Waste. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Assessment for Investigational New Drug Safety Reporting. (2018, March 8). Margolis Institute for Health Policy. Retrieved from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Benefit-Risk Assessment for New Drug and Biological Products. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). PubMed Central. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.